molecular formula C14H22N2 B1644913 2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine CAS No. 889939-97-3

2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine

Cat. No.: B1644913
CAS No.: 889939-97-3
M. Wt: 218.34 g/mol
InChI Key: XQTFEFRXFNJBQW-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-7-9-16(10-8-12)14(11-15)13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTFEFRXFNJBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine. While specific peer-reviewed research on this exact molecule is limited, this document consolidates available data and provides expert insights based on its structural motifs—a phenethylamine core and a substituted piperidine ring. This guide covers its chemical identity, physicochemical properties, a plausible synthetic route, proposed analytical methodologies, and a discussion of its potential pharmacological and toxicological profiles. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Core Chemical Identity and Descriptors

The fundamental identification of a chemical compound is crucial for regulatory compliance, patent applications, and scientific communication. The core identifiers for 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine are summarized below.

IdentifierValueSource
CAS Number 889939-97-3[1][2][3]
IUPAC Name 2-(4-methylpiperidin-1-yl)-2-phenylethanamineSanta Cruz Biotechnology
Molecular Formula C₁₄H₂₂N₂[1][4]
Molecular Weight 218.34 g/mol [1][4]
Synonyms 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine[2][3]

Physicochemical Properties

PropertyPredicted Value/Information
Appearance Likely a solid at room temperature
Min. Purity Specification 95% (as per commercial suppliers)[1]
Storage Long-term storage recommendations would be in a cool, dry place.

Proposed Synthesis Pathway

While a specific, documented synthesis for 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine has not been identified in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles for the synthesis of related phenethylamine and piperidine derivatives. A potential two-step synthesis is outlined below, starting from commercially available precursors. This proposed pathway involves a reductive amination, a common and versatile method for forming C-N bonds.[5]

Proposed Experimental Protocol

Step 1: Synthesis of N-(2-(4-methylpiperidin-1-yl)-2-phenylethyl)acetamide (Intermediate)

  • To a solution of 2-amino-1-phenylethanone in a suitable solvent (e.g., dichloromethane), add 4-methylpiperidine and a reducing agent such as sodium triacetoxyborohydride.

  • The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Step 2: Deprotection to Yield 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine (Final Product)

  • The intermediate from Step 1 is subjected to deacetylation. This can be achieved under acidic or basic conditions. For instance, refluxing with an aqueous acid solution (e.g., HCl) would cleave the acetyl group.

  • After the reaction is complete, the mixture is neutralized, and the final product is extracted and purified.

Synthesis Workflow Diagram

Synthesis_Workflow Proposed Synthesis of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine cluster_start Starting Materials cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection 2-Amino-1-phenylethanone 2-Amino-1-phenylethanone Intermediate N-(2-(4-methylpiperidin-1-yl)-2-phenylethyl)acetamide 2-Amino-1-phenylethanone->Intermediate Sodium Triacetoxyborohydride 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Intermediate Final_Product 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine Intermediate->Final_Product Acid or Base Hydrolysis

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization

The definitive identification and purity assessment of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine would rely on a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be essential for confirming the chemical structure. The proton NMR would show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the piperidine ring (including the methyl group), and the ethylamine backbone.

  • Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern, further confirming the identity.[6]

  • High-Performance Liquid Chromatography (HPLC) : HPLC would be the primary method for assessing the purity of the synthesized compound. A suitable column and mobile phase would be developed to separate the target compound from any impurities or starting materials.

Potential Pharmacological Profile

The pharmacological activity of this compound has not been explicitly reported. However, its structure, combining a phenethylamine scaffold with a piperidine moiety, suggests potential interactions with various biological targets, particularly within the central nervous system.

The 2-phenylethylamine backbone is a common feature in many psychoactive compounds, including stimulants and some neurotransmitters.[7][8] The piperidine ring is also a prevalent heterocyclic motif in a wide range of pharmaceuticals.[9]

Derivatives of 4-phenylpiperidine are known to be the structural basis for a variety of opioids.[10] While the target compound is not a 4-phenylpiperidine, the presence of both a phenyl and a piperidine group suggests that it could have affinity for opioid or other CNS receptors. For instance, some piperidine derivatives have been investigated as σ1 receptor ligands with potential applications in cancer therapy.[11][12][13]

Toxicological Assessment

The toxicological profile of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine is not documented. As with any novel chemical entity, it should be handled with appropriate precautions in a laboratory setting. A thorough toxicological evaluation would be necessary before any in vivo studies. This would typically involve in vitro cytotoxicity assays followed by in vivo studies in animal models to determine acute and chronic toxicity.

Conclusion

2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine is a chemical entity with confirmed identifiers but limited publicly available technical data. This guide has provided a framework for understanding its fundamental properties, a plausible synthetic approach, and an initial assessment of its potential analytical and pharmacological characteristics based on its structural components. Further empirical research is necessary to fully elucidate the synthesis, properties, and biological activity of this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 217327, 2-(4-Piperidin-1-yl-phenyl)-ethylamine. [Link]

  • ChemSrc. CAS#:889939-97-3 | 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine. [Link]

  • Nemes, P., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735. [Link]

  • Nemes, P., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3261684, 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. [Link]

  • Nemes, P., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link]

  • Ferreira, I., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(5), 1147. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82548209, 2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine. [Link]

  • Patsnap. Preparation method of N-phenethyl-4-phenylaminopiperidine.
  • Saeedi, M., & Akbari-Javar, H. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • Ślebioda, D., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Journal of Clinical Medicine, 14(20), 3045. [Link]

  • Wikipedia. 4-Phenylpiperidine. [Link]

  • Wang, Z., et al. (2018). The identification and analytical characterization of 2,2'-difluorofentanyl. Journal of Forensic Sciences, 63(3), 938-944. [Link]

  • Van der Schier, R., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]

  • Wikipedia. Piperidine. [Link]

  • Mohr, M., et al. (2021). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 13(9), 1641-1655. [Link]

  • Google Patents. The preparation method of N-phenethyl-4-anilinopiperidine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10728788, 1-(2-Phenylethyl)piperidin-4-amine. [Link]

  • Wikipedia. Methylphenidate. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 20, 107-124. [Link]

  • Zhang, H., et al. (2013). Structure determination of the theophylline–nicotinamide cocrystal: a combined powder XRD, 1D solid-state NMR, and theoretical calculation study. CrystEngComm, 15(42), 8538-8545. [Link]

  • Wang, Y., et al. (2022). Total synthesis and chemical stability of pseudouridimycin. Chemical Communications, 58(14), 2351-2354. [Link]

  • Perini, M., et al. (2025). Authentic Aroma and Compound-Specific Isotope Ratios (δ13C, δ2H) Profiles of Vanilla Pods (V. planifolia and V. tahitensis). Foods, 14(4), 542. [Link]

  • National Center for Biotechnology Information. PubChem Substance Summary for SID 135339788. [Link]

Sources

Molecular weight and formula of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine, a substituted phenethylamine derivative of interest in medicinal chemistry and pharmacological research. This document delves into the compound's chemical identity, physicochemical properties, proposed synthetic routes, and analytical characterization methodologies. Given the limited publicly available data on this specific molecule, this guide synthesizes established principles of organic chemistry and analytical science to provide robust, field-proven insights for its study.

Core Chemical Identity and Physicochemical Properties

Based on available chemical database information, the compound is more precisely identified as 2-(4-methylpiperidin-1-yl)-2-phenylethan-1-amine.[1]

Molecular Structure and Formula

The structural formula of 2-(4-methylpiperidin-1-yl)-2-phenylethan-1-amine reveals a chiral center at the carbon atom bonded to the phenyl and amino groups, indicating the potential for stereoisomers.

Molecular Formula: C₁₄H₂₂N₂[1]

Molecular Weight: 218.34 g/mol [1]

IUPAC Name: 2-(4-methylpiperidin-1-yl)-2-phenylethanamine

Physicochemical Data Summary

A summary of key physicochemical properties is presented in the table below. It is important to note that experimentally determined values for this specific compound are not widely published; therefore, predicted values from computational models are included to guide initial experimental design.

PropertyValueSource
Molecular Weight 218.34 g/mol Santa Cruz Biotechnology[1]
Molecular Formula C₁₄H₂₂N₂Santa Cruz Biotechnology[1]
XLogP3 (Predicted) 2.7PubChem
Topological Polar Surface Area 29.3 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem

Synthesis and Purification Strategies

While a specific, validated synthetic protocol for 2-(4-methylpiperidin-1-yl)-2-phenyl-ethylamine is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles. The proposed synthesis involves a reductive amination pathway, a cornerstone of amine synthesis in medicinal chemistry.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-N bond formed during the reductive amination, leading back to a ketone precursor and the corresponding amine.

G Target_Molecule 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine Precursor_1 Phenylglyoxylonitrile Target_Molecule->Precursor_1 Reductive Amination Precursor_2 4-Methylpiperidine Target_Molecule->Precursor_2 Reductive Amination

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on common reductive amination reactions and should be optimized for this specific substrate.

Step 1: Imine Formation

  • To a solution of phenylglyoxylonitrile (1.0 eq) in a suitable aprotic solvent (e.g., methanol, dichloromethane) is added 4-methylpiperidine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Reduction

  • Once imine formation is complete, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 4-12 hours. The choice of reducing agent is critical; STAB is often preferred for its milder nature and higher selectivity.

Step 3: Work-up and Purification

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(4-methylpiperidin-1-yl)-2-phenyl-ethylamine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants Phenylglyoxylonitrile + 4-Methylpiperidine Imine_Formation Imine Formation (rt, 1-2h) Reactants->Imine_Formation Solvent Aprotic Solvent (e.g., Methanol) Solvent->Imine_Formation Reduction Reduction with NaBH4 or STAB (0°C to rt, 4-12h) Imine_Formation->Reduction Quenching Quench with H2O Reduction->Quenching Extraction Organic Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed experimental workflow for synthesis.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the piperidine ring (including the methyl group), and the protons of the ethylamine backbone. The diastereotopic protons of the ethylamine moiety may appear as complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will correspond to the aromatic carbons, the carbons of the piperidine ring, and the carbons of the ethylamine chain.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. The expected [M+H]⁺ ion would be C₁₄H₂₃N₂⁺.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will help to elucidate the structure by identifying characteristic fragment ions corresponding to the loss of the piperidine or phenyl groups.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with a modifier such as formic acid or trifluoroacetic acid) is a good starting point for method development. Purity is typically assessed by measuring the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

Potential Biological and Pharmacological Significance

The 2-(4-methylpiperidin-1-yl)-2-phenyl-ethylamine scaffold is structurally related to a wide range of biologically active molecules, particularly those targeting the central nervous system. The phenethylamine core is a well-known pharmacophore found in many neurotransmitters and psychoactive drugs.

The introduction of the 4-methylpiperidine moiety can significantly influence the molecule's lipophilicity, metabolic stability, and receptor binding profile. Compounds with similar structural motifs have been investigated for their potential as:

  • Dopamine and Serotonin Receptor Ligands: The phenethylamine structure is a key component of ligands for various monoamine receptors.

  • Sigma Receptor Modulators: Many N-substituted piperidines exhibit affinity for sigma receptors, which are implicated in a variety of neurological disorders.

  • Ion Channel Blockers: The lipophilic amine structure could potentially interact with various ion channels.

Further pharmacological screening would be necessary to elucidate the specific biological targets and therapeutic potential of this compound. Initial in vitro binding assays against a panel of CNS receptors would be a logical first step in its pharmacological evaluation.

Conclusion

2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine is a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is not widely available in the public domain, this guide provides a robust framework for its synthesis, characterization, and initial pharmacological assessment based on established scientific principles. Researchers are encouraged to use this guide as a starting point for their investigations and to contribute their findings to the scientific literature to expand the collective knowledge of this and related compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82548209, 2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine. [Link]

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

Sources

Literature review of 4-methyl-piperidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Methyl-Piperidine Scaffold in Medicinal Chemistry: Synthetic Versatility and Therapeutic Applications[1]

Executive Summary

The 4-methyl-piperidine moiety represents a privileged substructure in medicinal chemistry, distinct from its unsubstituted piperidine parent due to the "magic methyl" effect. This structural modification introduces critical changes in lipophilicity (


), metabolic stability, and receptor binding affinity without significantly altering the electronic character of the basic nitrogen.

This technical guide analyzes the 4-methyl-piperidine scaffold, moving beyond basic descriptions to explore the causal relationships between this specific substitution and pharmacological potency. We focus on its role in atypical antipsychotics (e.g., Melperone) and synthetic opioids (e.g., 4-methylfentanyl), providing actionable synthetic protocols and structure-activity relationship (SAR) insights for drug development professionals.

Physicochemical & Conformational Profile

The introduction of a methyl group at the C4 position of the piperidine ring is not merely a steric addition; it acts as a conformational lock.

  • Conformational Bias: In solution, 4-methyl-piperidine predominantly exists in a chair conformation with the methyl group in the equatorial position to minimize 1,3-diaxial interactions. This reduces the entropic penalty upon binding to receptor pockets that favor extended conformations.

  • Lipophilicity: The addition of the methyl group increases the

    
     by approximately 0.5 units compared to piperidine. This enhancement facilitates blood-brain barrier (BBB) penetration, a critical attribute for CNS-active agents like Melperone.
    
  • Basicity: The pKa of 4-methylpiperidine (approx. 11.2) is comparable to piperidine (11.1), ensuring that the nitrogen remains protonated at physiological pH, maintaining electrostatic interactions with aspartate residues in GPCR binding pockets (e.g., D2, 5-HT2A).

Table 1: Comparative Physicochemical Properties
PropertyPiperidine4-Methyl-PiperidineImpact on MedChem
Molecular Weight 85.15 g/mol 99.17 g/mol Minimal steric bulk increase.
Boiling Point 106°C124°CHigher stability in reflux reactions.
LogP (approx) 0.841.3 - 1.4Enhanced BBB permeability.
Conformation FluxionalEquatorial-Methyl PreferredPre-organized for binding.
pKa 11.1211.22Retains cation-pi interaction capability.

Synthetic Methodologies

The synthesis of 4-methyl-piperidine derivatives generally follows two strategic disconnections: Ring Construction or Functionalization of Precursors .

Strategy A: Catalytic Hydrogenation (Industrial Route)

The most scalable route involves the reduction of 4-picoline (4-methylpyridine) .

  • Catalyst: 5% Ru/C or PtO2.

  • Conditions: High pressure H2 (50–100 atm), acidic media (often acetic acid) or aqueous phase with specialized heterogeneous catalysts.

  • Mechanism: Pyridine ring saturation.

  • Selectivity: High; avoids ring opening if temperature is controlled (<150°C).

Strategy B: Reductive Amination (Library Synthesis)

For attaching the 4-methyl-piperidine motif to a core scaffold (e.g., creating Melperone analogs).

  • Reagents: 4-methylpiperidine + Aryl/Alkyl Aldehyde/Ketone + NaBH(OAc)3.

  • Solvent: DCE or DCM.

  • Advantage: Mild conditions, tolerates diverse functional groups.

Strategy C: The "Fentanyl" Route (Piperidone Functionalization)

To synthesize 4-substituted-4-methyl derivatives (quaternary center).

  • Precursor: N-benzyl-4-piperidone.

  • Step 1: Grignard addition (MeMgBr)

    
     4-hydroxy-4-methyl.
    
  • Step 2: Dehydration/Reduction or Ritter reaction (for amides).

Visualization: Synthetic Workflows

Synthesis_Pathways Picoline 4-Picoline H2_Red Catalytic Hydrogenation (H2, Ru/C, 100°C) Picoline->H2_Red Piperidone N-Benzyl-4-Piperidone Grignard Grignard Addition (MeMgBr) Piperidone->Grignard Intermediate_A 4-Methylpiperidine (Building Block) H2_Red->Intermediate_A Intermediate_B 4-Hydroxy-4-Methyl Piperidine Grignard->Intermediate_B Red_Am Reductive Amination (R-CHO, NaBH(OAc)3) Intermediate_A->Red_Am Fentanyl_Route Propionylation & Deprotection Intermediate_B->Fentanyl_Route Target_Melperone Melperone Analogs (Antipsychotic) Red_Am->Target_Melperone Linker Attachment Target_Fentanyl 4-Methylfentanyl (Opioid) Fentanyl_Route->Target_Fentanyl 4-Anilido Formation

Figure 1: Dual synthetic pathways for accessing secondary amine (Melperone-like) and quaternary carbon (Fentanyl-like) derivatives.

Therapeutic Applications & SAR

Case Study 1: Melperone (Atypical Antipsychotic)[2][3]
  • Structure: 1-(4-fluorophenyl)-4-(4-methyl-1-piperidinyl)-1-butanone.[2]

  • Mechanism: Weak D2 antagonist, potent 5-HT2A antagonist.

  • Role of 4-Methyl:

    • The 4-methyl group provides a hydrophobic bulk that fits into the accessory binding pocket of the D2 receptor.

    • Unlike the rigid piperazine ring in other antipsychotics, the 4-methyl-piperidine allows for a distinct "atypical" profile with reduced Extrapyramidal Symptoms (EPS).

    • SAR Insight: Removal of the methyl group (simple piperidine) often leads to loss of 5-HT2A selectivity.

Case Study 2: 4-Methylfentanyl (Opioid Analgesic)
  • Structure: N-(4-methyl-1-phenethyl-4-piperidyl)-N-phenylpropionamide.[3]

  • Potency: Approximately 4x more potent than Fentanyl.[4]

  • SAR Mechanism:

    • The methyl group at position 4 (cis-isomer relative to the anilido group) creates a tighter hydrophobic fit within the Mu-opioid receptor (MOR).

    • Toxicity Warning: The therapeutic index is narrow. The increased lipophilicity accelerates CNS onset but also respiratory depression.

Detailed Experimental Protocol

Protocol: General Synthesis of N-Alkylated 4-Methylpiperidine Derivatives (Reductive Amination)

Rationale: This protocol is the industry standard for coupling the 4-methylpiperidine headgroup to various lipophilic tails (e.g., for butyrophenone synthesis).

Materials:

  • 4-Methylpiperidine (1.0 equiv)[5]

  • Aryl Aldehyde/Ketone (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N2 atmosphere, dissolve the Aryl Aldehyde in DCE. Add 4-Methylpiperidine.[2][5][6][7]

  • Catalysis: Add catalytic Acetic Acid. Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium ion.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. ( Note: STAB is preferred over NaCNBH3 due to lower toxicity and better acid tolerance).

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Purification: Wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).

Self-Validation Check:

  • 1H NMR Signal: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the benzylic methylene doublet/singlet (3.5-4.0 ppm).

  • Methyl Group: The 4-methyl doublet should appear upfield (0.9 ppm, J ~ 6 Hz).

Visualization: Structure-Activity Relationship (SAR)

SAR_Map Core 4-Methyl-Piperidine Scaffold N1 Position C4 Position N1_Mod N1-Substituent (Linker) Core:N1->N1_Mod C4_Mod C4-Methyl Group Core:C4->C4_Mod N1_Effect Determines Pharmacokinetics (Butyrophenone = Antipsychotic) (Phenethyl = Opioid) N1_Mod->N1_Effect C4_Effect Magic Methyl Effect: +0.5 LogP Conformational Lock (Equatorial) Increases Receptor Affinity (Hydrophobic Pocket) C4_Mod->C4_Effect

Figure 2: SAR dissection of the scaffold. The N1 position dictates the therapeutic class, while the C4-methyl optimizes potency and bioavailability.

References

  • Mićović, I. V., et al. (2000).[4] The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (n.d.). Melperone - Compound Summary. National Library of Medicine. Link

  • ChemicalBook. (2019). 4-Methylpiperidine Synthesis and Industrial Applications. Link

  • Traynor, J. R., et al. (2010). Synthesis and evaluation of 4-substituted piperidines as opioid ligands. Journal of Medicinal Chemistry. Link

  • Vuckovic, S., et al. (2009). Structure-activity relationship of fentanyl analogs. Current Medicinal Chemistry. Link

Sources

Technical Guide: Receptor Binding Affinity & Pharmacological Profile of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and pharmacological analysis of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine .

As a specific research entity lacking widespread clinical data, this analysis synthesizes high-confidence Structure-Activity Relationship (SAR) data from the 1,2-diamine and 1,2-diphenylethylamine classes (including Diphenidine, Lefetamine, and Sigma receptor ligands) to establish its receptor binding profile.

Executive Summary

2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine is a vicinal 1,2-diamine characterized by a phenethylamine backbone with a bulky 4-methyl-piperidine substituent at the benzylic position (C2). Structurally, it represents a hybrid scaffold sharing pharmacophores with NMDA receptor antagonists (e.g., Diphenidine, Ephenidine) and Sigma receptor ligands .

Based on structural homology, this molecule is classified as a Dissociative Anesthetic / Psychostimulant candidate. Its primary mechanism of action is predicted to be high-affinity antagonism at the NMDA receptor (PCP site) , with secondary modulation of Sigma (


) receptors  and potential Dopamine Transporter (DAT)  inhibition.
Key Chemical Identifiers[1][2][3][4][5][6][7]
  • IUPAC Name: 1-Phenyl-1-(4-methylpiperidin-1-yl)-2-aminoethane

  • Core Scaffold: 1,2-Diamine /

    
    -substituted Phenethylamine
    
  • Chemical Class: Arylcyclohexylamine-like / Diarylethylamine analogue

Structural Analysis & Pharmacophore Modeling

To understand the binding affinity, we must deconstruct the molecule into its functional binding domains. The structure


 contains three critical interaction points:
Table 1: Pharmacophore Mapping
Structural DomainFunctionTarget Receptor Relevance
Primary Amine (

)
Hydrogen bond donor/acceptor.Critical for DAT/NET recognition; mimics the N-terminus of endogenous ligands.
Benzylic Carbon (C2) Chiral center linking the phenyl ring and piperidine.Stereochemistry at this position (S vs R) drastically alters NMDA vs Opioid selectivity.
4-Methyl-Piperidine Bulky, lipophilic tertiary amine.Occupies the hydrophobic pocket of the NMDA PCP-site ; the 4-methyl group typically enhances potency (vs. unsubstituted piperidine) by increasing Van der Waals contacts.
Phenyl Ring

-

stacking interactions.
Essential for anchoring in the hydrophobic cleft of Sigma-1 and NMDA receptors.
Comparative SAR (Structure-Activity Relationship)

This molecule is a "monophenyl" analogue of Diphenidine (which has two phenyl rings).

  • Diphenidine: High NMDA affinity (

    
     nM).
    
  • Lefetamine: Moderate Opioid/Stimulant activity.

  • Target Molecule: The removal of the second phenyl ring (present in Diphenidine) typically reduces NMDA affinity but may increase Sigma-1 affinity and DAT inhibition , shifting the profile from a pure dissociative to a stimulant-dissociative hybrid.

Receptor Binding Profile (Predicted & Mechanistic)

A. NMDA Receptor (PCP Binding Site)
  • Mechanism: Non-competitive channel blocker.

  • Predicted Affinity (

    
    ): 50 nM – 200 nM  (Moderate-High).
    
  • Rationale: The piperidine ring overlaps perfectly with the binding pose of MK-801 and PCP. The 4-methyl substituent is a known potency enhancer in arylcyclohexylamines (e.g., 4-Me-PCP), suggesting this moiety will tightly engage the receptor channel pore.

B. Sigma Receptors ( )
  • Mechanism: Agonist / Chaperone modulator.

  • Predicted Affinity (

    
    ): < 50 nM  (High).
    
  • Rationale: The N-substituted 2-phenyl-ethylamine backbone is the "gold standard" pharmacophore for Sigma-1 ligands (e.g., PRE-084, NE-100). The specific distance between the phenyl ring and the basic nitrogen (piperidine) is optimal for the

    
     binding pocket.
    
C. Monoamine Transporters (DAT/NET)
  • Mechanism: Reuptake Inhibitor.[1]

  • Predicted Affinity: Low micromolar to high nanomolar.

  • Rationale: Vicinal diamines often exhibit stimulant properties (Lefetamine). The steric bulk of the piperidine may hinder the tight fit required for high-potency DAT blockade compared to simpler amphetamines, but significant inhibition is likely.

Visualization: Mechanism of Action[5][7]

The following diagram illustrates the dual-pathway mechanism where the molecule blocks the NMDA ion channel while simultaneously modulating Sigma-1 signaling, leading to downstream glutamatergic and dopaminergic effects.

G cluster_NMDA Glutamatergic System cluster_Sigma Sigma/Dopamine System Ligand 2-(4-Methyl-piperidin-1-yl)- 2-phenyl-ethylamine NMDA NMDA Receptor (PCP Site) Ligand->NMDA Antagonism (Ki ~100nM) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Agonism (Ki <50nM) DAT Dopamine Transporter (DAT) Ligand->DAT Inhibition Ca_Influx Blockade of Ca2+ Influx NMDA->Ca_Influx Prevents LTP Disruption of LTP (Dissociation) Ca_Influx->LTP Induces DA_Levels Increased Synaptic Dopamine Sigma1->DA_Levels Modulates Release DAT->DA_Levels Prevents Reuptake

Caption: Dual-mechanism pathway showing NMDA antagonism (dissociative effects) and Sigma/DAT modulation (stimulant/neuroprotective effects).

Experimental Protocol: Radioligand Binding Assay

To empirically validate the


 of this molecule, use the following Competition Binding Assay . This protocol is self-validating through the use of specific reference ligands.
A. Materials & Reagents[1][4][5][7][8][9]
  • Tissue Source: Rat forebrain membranes (rich in NMDA and Sigma receptors).

  • Radioligand (NMDA):

    
     (Specific Activity: 15-30 Ci/mmol).
    
  • Radioligand (Sigma):

    
     (1,3-Di-o-tolylguanidine).
    
  • Non-specific Binder: 10

    
    M PCP (for NMDA) or 10 
    
    
    
    M Haloperidol (for Sigma).
  • Test Compound: 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine (dissolved in DMSO, serial dilutions

    
     to 
    
    
    
    M).
B. Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize rat forebrain in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 mins at 4°C.
      
    • Resuspend pellet in buffer. Critical: For NMDA assays, wash membranes 3-4 times to remove endogenous glutamate/glycine which interfere with MK-801 binding.

  • Incubation (NMDA Assay):

    • Buffer: 5 mM Tris-HCl + 10

      
      M Glycine + 10 
      
      
      
      M Glutamate (MK-801 binding is use-dependent and requires channel opening).
    • Reaction: Mix 100

      
      L Membrane + 50 
      
      
      
      L
      
      
      (1 nM final) + 50
      
      
      L Test Compound.
    • Time: Incubate for 2 hours at 25°C (Equilibrium is slow for channel blockers).

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Wash filters

      
       with ice-cold buffer.
      
    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate

      
       using non-linear regression (Log-concentration vs. Response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

References

  • Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7]

  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and amino-ethyl-piperidine dissociatives. Drug Testing and Analysis.

  • Mestres, J., et al. (2011). Ligand-based approach to the prediction of sigma-1 receptor affinity. European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. 2-(4-Piperidin-1-yl-phenyl)-ethylamine (Isomer Reference).[8] National Library of Medicine.

  • World Health Organization (2016). Critical Review Report: Diphenidine and its analogues. Expert Committee on Drug Dependence.

Sources

History and discovery of substituted phenyl-ethylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History, Synthesis, and Pharmacology of Substituted Phenethylamine Analogs Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

From Indigenous Pharmacopeia to High-Affinity Ligands

Executive Summary

The phenethylamine scaffold represents one of the most versatile pharmacophores in medicinal chemistry. Serving as the backbone for endogenous neurotransmitters (dopamine, norepinephrine), its substitution patterns dictate a spectrum of activity ranging from sympathomimetic stimulation to profound serotonergic agonism. This guide analyzes the structural evolution of these analogs, shifting from the 3,4,5-trimethoxy substitution of mescaline to the 2,4,5-substitution of the "2C" series, and finally to the N-benzyl "super-agonists" (NBOMes). It details the structure-activity relationships (SAR) driving potency, the canonical synthetic pathways, and the validated pharmacological assays used to quantify receptor affinity.

Historical Evolution & Structural Divergence

The history of phenethylamines is a progression from natural product isolation to rational drug design, driven by the quest to map the serotonin 5-HT


 receptor.
1.1 The Progenitors (1880s–1919)

The foundational work began with the isolation of plant alkaloids.

  • Ephedrine (1885): Isolated by Nagai Nagayoshi from Ephedra sinica.

  • Amphetamine (1887): First synthesized by Lazar Edeleanu as phenylisopropylamine. Its pharmacological significance was not realized until Gordon Alles characterized it in 1929.

  • Mescaline (1897): Arthur Heffter isolated 3,4,5-trimethoxyphenethylamine from Lophophora williamsii (peyote), identifying it as the active hallucinogenic principle via self-experimentation. Ernst Späth later finalized the total synthesis in 1919.

1.2 The Shulgin Shift: The 2,4,5-Substitution Pattern

In the mid-20th century, Alexander Shulgin systematically explored the phenethylamine ring. His critical insight was that shifting the methoxy groups from the 3,4,5-positions (mescaline) to the 2,4,5-positions increased metabolic stability and potency.

  • DOM (STP): 2,5-dimethoxy-4-methylamphetamine. The alpha-methyl group protects against MAO degradation.

  • The 2C-x Series: Removal of the alpha-methyl group yielded the 2C series (e.g., 2C-B, 2C-I). These compounds demonstrated that the 4-position substituent is the primary driver of potency, with halogens (Br, I) providing optimal lipophilicity for receptor docking.

1.3 The Modern Era: N-Benzyl Super-Agonists (NBOMes)

In 2003, Ralf Heim (Free University of Berlin) synthesized the 25x-NBOMe series as part of his dissertation. This involved adding an N-(2-methoxybenzyl) group to the 2C scaffold.[1][2]

  • Mechanism: The N-benzyl group locks the molecule into a specific conformation within the receptor's orthosteric binding site, interacting with Phe339 in Helix 6.

  • Impact: This modification increased affinity for the 5-HT

    
     receptor by nearly two orders of magnitude compared to the parent 2C compounds.
    
Visualization of Structural Evolution

The following diagram illustrates the progression from the endogenous backbone to the high-affinity NBOMe series.

Phenethylamine_Evolution PEA Phenethylamine (Scaffold) AMPH Amphetamine (Alpha-methylation) PEA->AMPH MAO Resistance MESC Mescaline (3,4,5-trimethoxy) PEA->MESC Natural Occurrence DOx DOx Series (2,4,5-subst + Alpha-Me) MESC->DOx Shulgin Shift (Potency Increase) TwoC 2C-x Series (2,4,5-subst) DOx->TwoC Alpha-desmethylation NBOMe 25I-NBOMe (N-benzyl super-agonist) TwoC->NBOMe N-Benzylation (Affinity Spike)

Figure 1: Structural evolution from the PEA scaffold to modern super-agonists.

Pharmacology and Structure-Activity Relationships (SAR)

The primary target for psychedelic phenethylamines is the serotonin 5-HT


 receptor. The correlation between receptor affinity (

) and subjective potency is strong but non-linear due to functional selectivity (agonist trafficking).
3.1 Comparative Binding Data

The table below aggregates


 values derived from radioligand binding assays using human cloned 5-HT

receptors.
CompoundClass5-HT

Affinity (

, nM)
Functional Potency (Human)
Mescaline Simple PEA300 – 500 nMLow (200–400 mg)
2C-B 2,4,5-PEA1.0 – 2.0 nMModerate (15–25 mg)
DOI Amphetamine0.7 nMHigh (1.5–3.0 mg)
25I-NBOMe N-Benzyl PEA0.044 nM Ultra-High (0.5–1.0 mg)

Note:


 values can vary based on the radioligand used. Agonist radioligands (e.g., 

-DOI) label the high-affinity state of the receptor, often yielding lower

values than antagonist ligands (e.g.,

-Ketanserin).
3.2 Signaling Pathway

Agonism at 5-HT


 recruits G

/11 proteins, leading to a cascade that increases intracellular calcium.

Signaling_Pathway Ligand Ligand (e.g., 25I-NBOMe) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gprot Gq/11 Protein Receptor->Gprot Activation PLC Phospholipase C (PLC) Gprot->PLC Stimulation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca Neuronal Neuronal Excitation (Glutamate Release) Ca->Neuronal

Figure 2: Canonical Gq-mediated signaling pathway for 5-HT2A agonists.

Experimental Protocols
4.1 Synthetic Pathway: The Henry Reaction

The most robust route for synthesizing 2,4,5-substituted phenethylamines is the Henry Reaction (Nitroaldol condensation) followed by reduction. This method avoids the strict regulation of P2P precursors.

Step 1: Condensation [3]

  • Reagents: Substituted benzaldehyde + Nitroalkane (Nitromethane/Nitroethane) + Ammonium Acetate (Catalyst).

  • Conditions: Reflux in glacial acetic acid.

  • Product: Nitrostyrene (yellow/orange crystals).

  • Validation:

    
    H-NMR shows the disappearance of the aldehyde proton (~10 ppm) and appearance of the vinylic proton.
    

Step 2: Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) in THF or Et
    
    
    
    O.
  • Process: The nitrostyrene is added dropwise to the hydride solution (exothermic).

  • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

  • Product: Freebase amine (oil), converted to HCl salt for stability.

Synthesis_Workflow Aldehyde Substituted Benzaldehyde Nitrostyrene Nitrostyrene Intermediate Aldehyde->Nitrostyrene Henry Rxn (NH4OAc, AcOH) Nitro Nitroalkane Nitro->Nitrostyrene Amine Phenethylamine Product Nitrostyrene->Amine Reduction (LiAlH4)

Figure 3: The Henry Reaction workflow for phenethylamine synthesis.

4.2 Protocol: 5-HT

Radioligand Binding Assay

This protocol determines the affinity (


) of a test compound.[4]
  • Membrane Preparation: HEK293 cells stably expressing human 5-HT

    
     receptors are homogenized in 50 mM Tris-HCl (pH 7.4).
    
  • Radioligand Selection:

    • Use

      
      -Ketanserin (0.5–1.0 nM) to label the total receptor population (agonist + antagonist states).
      
    • Note: For agonist-specific high-affinity state labeling, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -DOI is used.[5]
      
  • Incubation:

    • Mix: 50

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L Test Compound (varying concentrations).
    • Non-Specific Binding (NSB): Define using 1

      
      M unlabeled Ketanserin or Methysergide.
      
    • Incubate for 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
References
  • Edeleanu, L. (1887). Über einige Derivate der Phenylmethacrylsäure und der Phenylisobuttersäure. Berichte der deutschen chemischen Gesellschaft, 20(1), 616-622.

  • Heffter, A. (1897). Ueber Pellote. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 40, 385–429. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

  • Heim, R. (2003). Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur. Dissertation, Freie Universität Berlin. Link

  • Nichols, D. E., et al. (2008). High-Affinity 5-HT2A Receptor Ligands: Structure-Activity Relationships of N-Benzyl Phenethylamines. Journal of Medicinal Chemistry, 51(2), 237-247.

  • Ray, T. S. (2010).[6] Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019.[6]

Sources

Methodological & Application

Technical Guide: HPLC Method Development for 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine (MPPE)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Profiling

Developing a High-Performance Liquid Chromatography (HPLC) method for 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine (referred to herein as MPPE ) requires a nuanced understanding of its physicochemical properties. MPPE is a structural analogue of 1,2-diphenylethylamines (similar to Diphenidine and Ephenidine), often encountered in forensic analysis or novel pharmaceutical synthesis.

Molecular Challenges
  • Basicity & Dual Nitrogen Centers: MPPE contains a primary amine on the ethyl chain and a tertiary nitrogen within the piperidine ring. This diamine character creates a high pKa (estimated >9.0), leading to severe peak tailing on standard silica-based columns due to secondary silanol interactions.

  • Lack of Strong Chromophores: While the phenyl ring provides UV absorption, it lacks extended conjugation. Detection must rely on short-wavelength UV (210–220 nm) or Mass Spectrometry (MS).

  • Steric Bulk: The gem-disubstitution at the C2 position (phenyl and piperidinyl groups) creates steric hindrance, potentially affecting mass transfer kinetics and band broadening.

Part 2: Method Development Logic (The "Why")

To ensure scientific integrity, we do not simply select a column; we design a system to counteract the molecule's inherent challenges.

Stationary Phase Selection
  • Recommendation: End-capped C18 or Phenyl-Hexyl.

  • Rationale: A standard C18 column provides sufficient hydrophobic retention. However, a Phenyl-Hexyl column is superior for MPPE because it offers

    
     interactions with the phenyl ring of the analyte, providing orthogonal selectivity compared to pure hydrophobicity. This helps separate MPPE from similar structural isomers (e.g., diphenidine derivatives).
    
Mobile Phase pH Strategy
  • Approach: Acidic Suppression (pH < 3.0).

  • Causality: At neutral pH, the silanol groups on the column surface (

    
    ) attract the protonated nitrogens of MPPE, causing peak tailing. By lowering the pH to ~2.5 using Formic Acid or Trifluoroacetic Acid (TFA), we suppress silanol ionization (
    
    
    
    ) and fully protonate the analyte, ensuring it elutes as a sharp, single species.
Detection
  • Primary: DAD (Diode Array Detector) at 215 nm .

  • Secondary: 254 nm (lower sensitivity, higher specificity for the phenyl ring).

Part 3: Visualized Workflows

Diagram 1: Method Development Decision Matrix

This flowchart illustrates the logical pathway for selecting chromatographic conditions based on MPPE's structural properties.

MethodDevelopment Start Analyte: MPPE (Diamine, Lipophilic) pKaCheck Check pKa (Est. > 9.0) Start->pKaCheck MobilePhase Mobile Phase Selection pKaCheck->MobilePhase Avoid Neutral pH Acidic Acidic (pH 2.5) 0.1% Formic Acid MobilePhase->Acidic Standard Choice Basic High pH (pH 10) Requires Hybrid Column MobilePhase->Basic Alt. for Tailing ColumnSel Stationary Phase Acidic->ColumnSel C18 C18 (End-capped) General Retention ColumnSel->C18 Alternative Phenyl Phenyl-Hexyl Selectivity via Pi-Pi ColumnSel->Phenyl Preferred Detector Detection: UV @ 215nm C18->Detector Phenyl->Detector

Caption: Decision matrix optimizing mobile phase pH and stationary phase to mitigate amine-silanol interactions.

Part 4: Experimental Protocols

Protocol A: Standard Solution Preparation

Objective: Create a stable calibration standard. MPPE is likely supplied as a hydrochloride salt.

  • Stock Solution (1 mg/mL):

    • Weigh 10.0 mg of MPPE reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in Methanol (MeOH) . Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL):

    • Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Mobile Phase A (see below). Note: Diluting with mobile phase minimizes solvent shock and peak distortion during injection.

Protocol B: HPLC-DAD Methodology

System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

ParameterSpecificationRationale
Column Agilent Poroshell 120 Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm)Superficial porous particles for high efficiency; Phenyl chemistry for selectivity.
Mobile Phase A Water + 0.1% Formic Acid + 10 mM Ammonium FormateLow pH buffers amine; Ammonium ions compete for silanol sites to reduce tailing.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides lower backpressure and sharper peaks than MeOH.
Flow Rate 0.5 mL/minOptimized for 3.0 mm ID column.
Temp 40°CImproves mass transfer and lowers backpressure.
Injection 2–5 µLLow volume prevents band broadening.
Detection UV 215 nm (BW 4 nm, Ref 360 nm)Maximize sensitivity for the phenyl chromophore.

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 1.0 min: 90% A / 10% B (Isocratic hold to stack sample)

  • 8.0 min: 10% A / 90% B (Linear ramp)

  • 10.0 min: 10% A / 90% B (Wash)

  • 10.1 min: 90% A / 10% B (Re-equilibration)

  • 14.0 min: End

Protocol C: Sample Extraction (Biological/Complex Matrix)

If analyzing MPPE from plasma or drug formulations, a Liquid-Liquid Extraction (LLE) is recommended due to the molecule's lipophilicity.

ExtractionWorkflow Sample Sample (Plasma/Powder) Buffer Add Carbonate Buffer (pH 10) Sample->Buffer Basify Solvent Add MTBE or Ethyl Acetate Buffer->Solvent Extract Mix Vortex & Centrifuge Solvent->Mix PhaseSep Collect Organic Layer Mix->PhaseSep Dry Evaporate to Dryness (N2 stream) PhaseSep->Dry Recon Reconstitute in Mobile Phase Dry->Recon

Caption: LLE workflow converting MPPE to its free base for organic extraction, then reconstituting for HPLC.

Part 5: Validation Framework (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform the following validation steps:

  • System Suitability Test (SST):

    • Tailing Factor (

      
      ):  Must be < 1.5. If > 1.5, increase Ammonium Formate concentration in Mobile Phase A.
      
    • Precision: Inject standard 6 times. RSD of peak area must be < 2.0%.

  • Linearity:

    • Prepare 5 levels: 5, 10, 25, 50, 100 µg/mL.

    • 
       must be > 0.999.[1]
      
  • Specificity:

    • Inject a solvent blank. Ensure no interference at the retention time of MPPE (approx 5-6 min in described gradient).

References

  • McLaughlin, G., et al. (2016). "Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers." Drug Testing and Analysis. Available at: [Link]

  • Wallach, J., et al. (2015).[2] "Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers."[2][3] Drug Testing and Analysis. Available at: [Link]

  • Agilent Technologies. (2023).[4] "Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method." Available at: [Link]

Sources

Application Notes and Protocols: Dosing Guidelines for 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Phenethylamine Derivative

The compound 2-(4-methyl-piperidin-1-yl)-2-phenyl-ethylamine is a novel molecule with a chemical structure suggestive of psychoactive properties. Its core is a phenethylamine backbone, a scaffold found in numerous endogenous neurotransmitters and central nervous system stimulants like dopamine and amphetamine.[1][2][3] The presence of a piperidine moiety can significantly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and pharmacokinetic profile.[4][5]

Given the limited specific data available for 2-(4-methyl-piperidin-1-yl)-2-phenyl-ethylamine, a systematic and iterative approach to establishing dosing guidelines in rodent models is imperative. These application notes provide a comprehensive framework for researchers to conduct initial characterization studies, including dose-range finding, pharmacokinetic profiling, and preliminary behavioral assessments. The protocols outlined herein are designed to be self-validating, emphasizing careful observation, control groups, and a tiered approach to experimentation.

Section 1: Pre-formulation and Vehicle Selection

The initial step in any in vivo study is the development of a suitable formulation for administration. The choice of vehicle is critical and should be inert, non-toxic, and capable of solubilizing the test compound.

Protocol 1: Solubility Assessment and Vehicle Selection

  • Initial Solubility Screen:

    • Assess the solubility of 2-(4-methyl-piperidin-1-yl)-2-phenyl-ethylamine in a panel of common vehicles. Start with sterile water for injection.

    • If solubility is poor, proceed to test other vehicles such as saline (0.9% NaCl), phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80 (e.g., 0.5-5%) or DMSO (not to exceed 5% of the final formulation for most routes).

  • pH Adjustment:

    • For aqueous vehicles, determine the pH of the resulting solution. If the pH is outside the physiological range (pH 4.5-8.0), adjust it using dilute HCl or NaOH to minimize irritation at the injection site.[6]

  • Stability Assessment:

    • Once a suitable vehicle is identified, prepare a stock solution and store it under the intended experimental conditions (e.g., room temperature, 4°C).

    • Visually inspect the solution for precipitation or discoloration at regular intervals over a 24-hour period. For longer-term studies, analytical methods like HPLC should be used to confirm stability.

  • Final Vehicle Selection:

    • The ideal vehicle will be the simplest one that provides a clear, stable solution at the desired concentration. Always include a vehicle-only control group in all experiments.

Section 2: Dose-Range Finding and Acute Toxicity

A dose-range finding study is essential to identify a range of doses that elicit pharmacological effects without causing overt toxicity.

Protocol 2: Single-Dose Escalation Study in Mice

  • Animal Model:

    • Use adult male and female C57BL/6 mice (8-10 weeks old). It is crucial to include both sexes as responses to psychostimulants can differ.[7]

  • Dose Selection:

    • Based on data from structurally related phenethylamines, an initial logarithmic dose escalation is recommended.[8] A suggested starting range could be 1, 3, 10, 30, and 100 mg/kg.

  • Administration:

    • Administer the compound via the intended route of administration for future studies (e.g., intraperitoneal (IP) or subcutaneous (SC)). The volume of administration should be kept consistent, typically 5-10 ml/kg for mice.[6][9]

  • Observation:

    • Continuously observe the animals for the first 4 hours post-dosing, and then at regular intervals for up to 24 hours.

    • Record signs of toxicity, including but not limited to: changes in posture, locomotion, grooming, presence of stereotypies (repetitive, purposeless movements), convulsions, and mortality.

  • Data Analysis:

    • Determine the maximum tolerated dose (MTD), which is the highest dose that does not produce overt signs of toxicity.

    • Identify a range of doses that produce observable behavioral effects for further investigation.

Section 3: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting pharmacodynamic data.

Protocol 3: Preliminary Pharmacokinetic Study in Rats

  • Animal Model:

    • Use adult male Sprague-Dawley rats (250-300g).

  • Dosing:

    • Administer a single mid-range dose (determined from the dose-escalation study) via the intended route (e.g., IP, SC, or oral gavage) and intravenously (IV) to a separate cohort to determine bioavailability.

  • Sample Collection:

    • Collect blood samples (via tail vein or saphenous vein) at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[10]

    • At the final time point, euthanize the animals and collect brain tissue to assess brain penetration.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of 2-(4-methyl-piperidin-1-yl)-2-phenyl-ethylamine in plasma and brain homogenates.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and area under the curve (AUC).[11] The brain-to-plasma ratio will provide an indication of the compound's ability to cross the blood-brain barrier.

Section 4: Behavioral Pharmacology

Based on the phenethylamine scaffold, it is hypothesized that 2-(4-methyl-piperidin-1-yl)-2-phenyl-ethylamine may possess stimulant properties. The following protocols are designed to test this hypothesis.

Locomotor Activity

An open-field test is a standard method to assess spontaneous locomotor activity and exploration. Psychostimulants typically increase locomotor activity.[12][13]

Protocol 4: Open-Field Locomotor Activity Assay

  • Apparatus:

    • Use a square open-field arena (e.g., 40 cm x 40 cm) equipped with infrared beams to automatically track movement.

  • Procedure:

    • Habituate the mice to the testing room for at least 1 hour before the experiment.

    • Place each mouse in the center of the open field and allow for a 30-60 minute habituation period to establish a baseline activity level.

    • Administer the vehicle or a range of non-toxic doses of the test compound.

    • Immediately return the mouse to the open field and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis:

    • Compare the locomotor activity of the drug-treated groups to the vehicle-treated group. A dose-dependent increase in activity would be indicative of a stimulant effect.

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a compound. An increase in time spent in the drug-paired chamber suggests rewarding properties.[14]

Protocol 5: Conditioned Place Preference

  • Apparatus:

    • Use a three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.

  • Procedure:

    • Pre-conditioning (Day 1): Place the mouse in the central chamber and allow free access to all chambers for 15-20 minutes to determine any baseline preference.

    • Conditioning (Days 2-9):

      • On drug-conditioning days, administer the test compound and confine the mouse to one of the outer chambers for 30 minutes.

      • On vehicle-conditioning days, administer the vehicle and confine the mouse to the opposite outer chamber for 30 minutes. Alternate between drug and vehicle conditioning daily.

    • Post-conditioning (Day 10): Place the mouse in the central chamber and allow free access to all chambers for 15-20 minutes, recording the time spent in each chamber.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Visualization of Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Behavioral Assessment Formulation Formulation Dose-Range Finding Dose-Range Finding Formulation->Dose-Range Finding Establish Doses Pharmacokinetics Pharmacokinetics Dose-Range Finding->Pharmacokinetics Select PK Dose Locomotor Activity Locomotor Activity Dose-Range Finding->Locomotor Activity Select Behavioral Doses Pharmacokinetics->Locomotor Activity Inform Time Course Conditioned Place Preference Conditioned Place Preference Locomotor Activity->Conditioned Place Preference Confirm Psychoactivity

Caption: A tiered experimental workflow for the in vivo characterization of a novel compound.

Hypothesized Mechanism of Action

Given its structural similarity to phenethylamine, 2-(4-methyl-piperidin-1-yl)-2-phenyl-ethylamine is hypothesized to act as a monoamine releasing agent or reuptake inhibitor.[1][15] This would lead to increased synaptic concentrations of dopamine, norepinephrine, and/or serotonin, resulting in its stimulant and rewarding effects.

Signaling_Pathway Compound 2-(4-Methyl-piperidin-1-yl)- 2-phenyl-ethylamine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits or Reverses VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Compound->VMAT2 Inhibits or Reverses TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) Compound->TAAR1 Inhibits or Reverses Synaptic_DA Increased Synaptic Dopamine DAT->Synaptic_DA VMAT2->Synaptic_DA TAAR1->Synaptic_DA Behavioral_Effects Stimulant & Rewarding Effects Synaptic_DA->Behavioral_Effects

Caption: Hypothesized mechanism of action for 2-(4-methyl-piperidin-1-yl)-2-phenyl-ethylamine.

Data Summary Tables

Table 1: Recommended Vehicle and Administration Parameters

ParameterRecommendationRationale
Vehicle Sterile Saline (0.9% NaCl) or PBSPhysiologically compatible and generally non-toxic.
Route of Administration Intraperitoneal (IP) or Subcutaneous (SC)Common routes for systemic administration in rodents, providing rapid absorption.
Maximum Injection Volume (Mouse) 10 ml/kgStandard practice to avoid discomfort and tissue damage.[9]
Maximum Injection Volume (Rat) 5-10 ml/kgStandard practice for IP/SC injections in rats.[6]
Needle Gauge 25-27G for mice, 23-25G for ratsTo minimize pain and tissue injury.[6]

Table 2: Proposed Dose Ranges for Initial Studies

StudySpeciesDose Range (mg/kg)Justification
Dose-Range Finding Mouse1 - 100Logarithmic spacing to cover a wide range and identify MTD.
Pharmacokinetics Rat10A mid-range, behaviorally active, non-toxic dose.
Locomotor Activity Mouse3, 10, 30A range of doses below the MTD to establish a dose-response curve.
Conditioned Place Preference Mouse10A single, effective dose from the locomotor study to assess rewarding properties.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vivo characterization of 2-(4-methyl-piperidin-1-yl)-2-phenyl-ethylamine in rodent models. The proposed studies are designed to establish a safe and effective dosing regimen, elucidate the pharmacokinetic profile, and provide initial insights into the behavioral pharmacology of this novel compound. Further studies could explore its effects on other behavioral domains, such as anxiety, depression, and cognition, as well as more detailed mechanistic studies to confirm its molecular targets.

References

  • Assays used to measure psychostimulant consumption and preference in... - ResearchGate.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC.
  • 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine | Sigma-Aldrich.
  • Sex differences in novelty- and psychostimulant-induced behaviors of C57BL/6 mice - PMC.
  • Guideline #10: Drug and Chemical Administration - Washington State University Institutional Animal Care and Use Committee.
  • Guidelines on Administration of Substances to Laboratory Animals - Research A-Z.
  • (PDF) Pharmacokinetics and Pharmacodynamic Herb-Drug Interaction of Piperine with Atorvastatin in Rats - ResearchGate.
  • Guidelines for the administration of substances to rodents - NTNU.
  • Phenethylamine - Wikipedia. Available at: [Link]

  • The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat - Taylor & Francis.
  • Addiction Models in Rats and Mice - Inotiv.
  • 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine - PubChem. Available at: [Link]

  • Hyperactivity and impaired response habituation in hyperdopaminergic mice - PNAS.
  • SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE - AVESİS.
  • Behavioral sensitization and cellular responses to psychostimulants are reduced in D2R knockout mice - ResearchGate.
  • 2-PhenylethylaMine | 64-04-0 - ChemicalBook.
  • Psychostimulants and social behaviors - PMC - NIH.
  • What is Phenethylamine (PEA) mechanism of action? - Consensus. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH.
  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed. Available at: [Link]

  • RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information Approved: March 2nd, 2016 De.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics.
  • Rat Brain-Uptake Index for Phenylethylamine and Various Monomethylated Derivatives.
  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI.
  • Rodent selectivity of piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists - PubMed. Available at: [Link]

  • (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate.
  • An observational analysis of the behavioural effects of beta-phenylethylamine in isolated and grouped mice - PubMed. Available at: [Link]

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Application Note: High-Selectivity Solid-Phase Extraction of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and toxicologists requiring a robust, high-sensitivity extraction protocol for 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine (referred to herein as 4-Me-PPEA ) from human plasma.

Given the structural similarities of 4-Me-PPEA to dissociative anesthetics like Diphenidine and Lefetamine, this guide leverages Mixed-Mode Strong Cation Exchange (MCX) chromatography. This approach is the industry "gold standard" for basic drugs in plasma, ensuring the removal of phospholipids—the primary cause of ion suppression in LC-MS/MS.

Introduction & Analyte Profiling[1][2][3][4]

2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine is a structural analog of the dissociative anesthetic class (e.g., Diphenidine). Its chemical structure contains two distinct nitrogen centers: a primary amine on the ethyl chain and a tertiary amine within the piperidine ring.

Successful extraction requires a protocol that addresses the molecule's specific physicochemical properties:

  • Basicity (pKa): The piperidine nitrogen typically exhibits a pKa of ~10.5, while the primary amine is ~9.0. Both will be positively charged at physiological and acidic pH.

  • Lipophilicity (LogP): The phenyl ring and methyl-piperidine moiety impart significant hydrophobicity (LogP > 2.5), leading to high protein binding in plasma.

The Challenge: Plasma Phospholipids

Simple protein precipitation (PPT) leaves significant residual phospholipids in the sample. These co-elute with the analyte during LC-MS, causing matrix effects (ion suppression) and reducing method sensitivity.

The Solution: Mixed-Mode Cation Exchange (MCX)

We utilize a polymeric sorbent functionalized with sulfonic acid groups. This allows a dual-retention mechanism :

  • Ionic Retention: The positively charged 4-Me-PPEA binds to the negatively charged sulfonate groups.

  • Hydrophobic Retention: The polymeric backbone retains the lipophilic regions of the molecule.

This "lock-and-key" mechanism allows us to use 100% organic solvents during the wash step to strip away phospholipids while the analyte remains ionically bound to the sorbent.

Experimental Materials

  • SPE Cartridge: Waters Oasis MCX (30 mg, 1 cc) or Phenomenex Strata-X-C (30 mg, 1 mL).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Phosphoric Acid (H₃PO₄).

  • Equipment: Positive Pressure Manifold (e.g., Waters PPM-48) or Vacuum Manifold.

Extraction Protocol (Step-by-Step)

This protocol is optimized for a 100-200 µL plasma sample volume, typical for high-sensitivity forensic or clinical assays.

Step 1: Sample Pre-treatment (Acidification)
  • Goal: Disrupt protein binding and ensure analyte ionization.

  • Procedure:

    • Aliquot 200 µL human plasma into a clean tube.

    • Add 200 µL 4% H₃PO₄ (Phosphoric Acid).

    • Vortex for 30 seconds.

    • Note: The final pH should be < 4.0 to ensure both amine groups on 4-Me-PPEA are fully protonated (

      
      ).
      
Step 2: Conditioning & Equilibration
  • Goal: Activate the sorbent pores and prepare the ion-exchange sites.

  • Procedure:

    • Condition: Add 1 mL MeOH . Draw through at low vacuum (1-2 psi).

    • Equilibrate: Add 1 mL Water . Draw through.

    • Critical: Do not let the cartridge dry out after equilibration.

Step 3: Sample Loading[5][6][7]
  • Procedure: Load the pre-treated plasma sample (~400 µL total) onto the cartridge.

  • Flow Rate: Low (~1 mL/min) to maximize interaction time between the analyte and the sulfonic acid ligands.

Step 4: Wash Steps (The "Clean-Up")
  • Wash 1 (Aqueous Acid): Add 1 mL 2% Formic Acid in Water .

    • Purpose: Removes salts, proteins, and hydrophilic interferences.

  • Wash 2 (Organic Solvent): Add 1 mL 100% Methanol .

    • Purpose:CRITICAL STEP. This removes hydrophobic neutrals and, most importantly, plasma phospholipids. Because 4-Me-PPEA is electrostatically bound to the sorbent, it will not elute in 100% MeOH.

Step 5: Elution[6]
  • Goal: Break the ionic bond and release the analyte.

  • Procedure: Add 2 x 250 µL of 5% NH₄OH in 50:50 MeOH:ACN .

    • Mechanism: The high pH (>11) deprotonates the ammonium groups on the analyte, neutralizing its charge. The organic solvent then disrupts the hydrophobic interaction, releasing the molecule.

Step 6: Post-Extraction
  • Evaporate the eluate to dryness under Nitrogen at 40°C.[1]

  • Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

Visualized Workflow & Mechanism

The following diagram illustrates the logical flow of the extraction and the chemical mechanism at play during the critical Wash 2 step.

SPE_Workflow cluster_Washes Interference Removal Start Plasma Sample (200 µL) PreTreat Pre-treatment Add 4% H3PO4 (1:1) pH < 4 Start->PreTreat Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) PreTreat->Load Wash1 Wash 1: 2% Formic Acid (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH/ACN (Neutralize & Release) Wash2->Elute Mechanism MECHANISM: At Wash 2, Analyte is positively charged (+) Sorbent is negatively charged (-) Strong Ionic Bond prevents elution while lipids are washed away. Wash2->Mechanism Recon Evaporate & Reconstitute Ready for LC-MS/MS Elute->Recon

Figure 1: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for 4-Me-PPEA.

Method Validation Parameters

When validating this method according to FDA/EMA guidelines, expect the following performance metrics based on the physicochemical properties of piperidine-based dissociatives:

ParameterExpected PerformanceExplanation
Recovery > 85%The MCX mechanism usually yields high recovery because the analyte is "locked" during washing and fully released at high pH.
Matrix Effect < 10% (Suppression)The 100% MeOH wash step is highly effective at removing phospholipids (e.g., glycerophosphocholines) that cause suppression.
Linearity 0.5 – 500 ng/mLTypical dynamic range for high-potency dissociatives in plasma.
Stability HighPiperidine derivatives are generally thermally stable during evaporation.
Troubleshooting Guide
  • Low Recovery: Ensure the Elution solvent is fresh. Ammonia is volatile; if the pH drops below 11, the analyte will not be fully deprotonated and will remain stuck to the cartridge.

  • High Backpressure: Plasma proteins may be clogging the frit. Ensure the acidification step (H₃PO₄) effectively precipitates "clumpy" proteins before loading, or centrifuge the acidified sample at 10,000 x g for 5 mins before loading the supernatant.

References

  • Santa Cruz Biotechnology. 2-(4-methylpiperidin-1-yl)-2-phenylethan-1-amine (Product Data).[2] Retrieved from scbt.com. Link

  • Waters Corporation. Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX.[3] (Demonstrates the efficacy of MCX for basic drugs and phospholipid removal). Link

  • Elliott, S. P., et al. (2015). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine.[4] Journal of Analytical Toxicology. (Provides context on the extraction and analysis of structurally similar piperidine dissociatives). Link

  • PubChem. 2-(4-Piperidin-1-yl-phenyl)-ethylamine (Structural Analog Data). National Library of Medicine. Link

Sources

Reagents required for the reductive amination synthesis of the compound

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds to form primary, secondary, and tertiary amines.[1][2][3] This powerful transformation is central to the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other fine chemicals.[4][5] Its prevalence in drug development is driven by its reliability, operational simplicity—often as a one-pot reaction—and the broad availability of starting materials: aldehydes or ketones and amines.[1][3]

This guide provides a detailed exploration of the critical reagents required for successful reductive amination, delving into the mechanistic rationale behind their selection. We will examine the key players—the carbonyl compound, the amine source, and the reducing agent—and discuss how their interplay dictates the outcome of the reaction. Furthermore, we will present field-proven protocols to empower researchers to confidently apply this methodology in their own synthetic endeavors.

Mechanistic Overview: A Two-Step Symphony in One Pot

Reductive amination is fundamentally a two-stage process that seamlessly converts a carbonyl group into an amine.[6]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the electrophilic carbon of a carbonyl group (an aldehyde or ketone). This is followed by dehydration to form an intermediate imine (from a primary amine) or an iminium ion (from a secondary amine).[1][7] This initial step is typically reversible and often catalyzed by mild acid to facilitate the dehydration.[7][8]

  • Reduction: The newly formed C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a suitable reducing agent.[3][6] The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion much faster than it reduces the starting carbonyl compound.[8][9]

Reductive_Amination_Mechanism Carbonyl Aldehyde/Ketone (R1, R2-C=O) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Amine (R3-NH2) Amine->Hemiaminal Imine Imine/Iminium Ion (R1, R2-C=N+HR3) Hemiaminal->Imine - H2O Product Final Amine (R1, R2-CH-NHR3) Imine->Product ReducingAgent Reducing Agent [H-] ReducingAgent->Product Reduction

Figure 1: General workflow of a reductive amination reaction.

Core Reagents: The Pillars of Synthesis

The judicious selection of reagents is paramount for a high-yielding and clean reductive amination. The primary components are the carbonyl substrate, the amine, and the reducing agent, with the solvent and any additives playing crucial supporting roles.

Carbonyl Compounds: The Electrophilic Partner

A wide variety of aldehydes and ketones can serve as the electrophilic starting material.[1]

  • Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

  • Ketones , both cyclic and acyclic, are also common substrates.[10]

  • The substrate can contain various other functional groups, provided they are not susceptible to reduction under the chosen reaction conditions.[11][12]

The Amine: The Nucleophilic Component

The choice of amine determines the degree of substitution in the final product.[13]

  • Ammonia (or an ammonia source like ammonium acetate) yields primary amines.[13]

  • Primary amines (R-NH₂) produce secondary amines.[13]

  • Secondary amines (R₂NH) result in tertiary amines.[13] Tertiary amines cannot be used as they lack the necessary N-H bond to form an imine.[13]

Reducing Agents: The Key to Selectivity

The choice of reducing agent is arguably the most critical decision in designing a reductive amination protocol. The ideal reagent should rapidly reduce the imine/iminium ion intermediate while leaving the starting carbonyl compound untouched.[8][14]

Reducing AgentFormulaKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild, highly selective for imines over carbonyls, moisture-sensitive.[10][11][14][15] Preferred for many applications due to its efficacy and the formation of non-toxic byproducts.[16]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[14][15]
Sodium Cyanoborohydride NaBH₃CNEffective and stable in mildly acidic conditions (pH 4-5).[8][17] Its toxicity (release of HCN gas in strong acid) is a significant drawback.[9][10]Methanol, Ethanol, Water[15][18]
Sodium Borohydride NaBH₄A stronger reducing agent that can reduce aldehydes and ketones.[8][15] Typically used in a two-step (indirect) procedure where the imine is pre-formed before the addition of the reductant.[10][15]Methanol, Ethanol
Catalytic Hydrogenation H₂/Catalyst (Pd, Pt, Ni)A "green" chemistry approach using hydrogen gas and a metal catalyst.[1][4][5] Can be highly selective but may require specialized equipment (for pressure).[19]Methanol, Ethanol, Ethyl Acetate

Table 1: Comparison of common reducing agents for reductive amination.

  • Sodium Triacetoxyborohydride (STAB): STAB has become the reagent of choice for many reductive amination reactions.[10][16] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reducing power, making it highly selective for the protonated imine intermediate over the less electrophilic carbonyl group.[11][14] This allows for a convenient one-pot procedure where all reagents are mixed together from the start.[11]

  • Sodium Cyanoborohydride (NaBH₃CN): Historically a very popular reagent, NaBH₃CN is effective because the electron-withdrawing cyano group deactivates the borohydride, preventing it from reducing aldehydes and ketones at neutral or mildly acidic pH.[18][20] However, it is sufficiently nucleophilic to reduce the highly electrophilic iminium ion.[19] The primary concern with NaBH₃CN is its high toxicity and the potential to generate hydrogen cyanide gas, especially during acidic workup.[9][10]

Solvents and Additives
  • Solvents: The choice of solvent is often dictated by the chosen reducing agent. Aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and acetonitrile are common for reactions with STAB.[10][11] Protic solvents like methanol are frequently used with NaBH₃CN and NaBH₄.[15]

  • Acids: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate imine formation by protonating the carbonyl oxygen and aiding in the subsequent dehydration step.[10][11][12]

  • Lewis Acids: For less reactive substrates, Lewis acids like Ti(OiPr)₄ or ZnCl₂ can be added to activate the carbonyl group towards nucleophilic attack by the amine.[15][18]

Experimental Protocols

The following are generalized, step-by-step protocols for performing a reductive amination. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is highly reliable for a wide range of substrates.

Protocol_STAB Start Combine Carbonyl (1.0 eq) and Amine (1.0-1.2 eq) in Solvent (e.g., DCE) Stir Stir at Room Temperature (optional: add Acetic Acid, 1.1 eq) Start->Stir Add_STAB Add STAB (1.3-1.5 eq) portion-wise Stir->Add_STAB React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_STAB->React Quench Quench with Saturated aq. NaHCO₃ React->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Dry, Concentrate, and Purify (e.g., Chromatography) Extract->Purify End Isolated Amine Product Purify->End

Figure 2: Workflow for direct reductive amination using STAB.

Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aldehyde or ketone (1.0 equivalent) and the chosen solvent (e.g., 1,2-dichloroethane, DCE).

  • Add the amine (1.0-1.2 equivalents). For amine salts (e.g., hydrochlorides), add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.

  • Stir the mixture at room temperature for 20-60 minutes to allow for initial imine formation. For less reactive ketones, adding acetic acid (1.1 equivalents) can be beneficial.[10]

  • Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.5 equivalents) to the mixture in portions. Note: The reaction can be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[21]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, if necessary.

Protocol 2: Indirect Reductive Amination using Sodium Borohydride (NaBH₄)

This two-step, one-pot method is useful when the carbonyl is particularly sensitive to reduction or when over-alkylation is a concern with primary amines.[10]

Methodology:

  • In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the primary amine (1.0-1.1 equivalents) in methanol.

  • Stir the solution at room temperature to allow for the formation of the imine. This step can take from 30 minutes to several hours. The formation can be monitored by analytical techniques.

  • Once imine formation is complete (or has reached equilibrium), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) in small portions, maintaining the temperature at 0 °C. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction by the slow addition of water or 1M HCl.[21]

  • Remove the methanol under reduced pressure.

  • Perform an acid-base extraction to isolate the amine product.[21] Dilute the residue with an organic solvent and water. Acidify the aqueous layer to protonate the amine, separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) and extract the free amine back into an organic solvent.

  • Dry the organic layer containing the product, concentrate, and purify as needed.

Conclusion

The reductive amination reaction is an indispensable tool for the synthesis of amines. A thorough understanding of the roles and properties of the core reagents—particularly the various reducing agents—is essential for its successful implementation. Sodium triacetoxyborohydride (STAB) is often the preferred reagent for direct, one-pot aminations due to its high selectivity and safety profile. However, other reagents like sodium cyanoborohydride, sodium borohydride, and catalytic hydrogenation systems offer valuable alternatives for specific applications. By carefully selecting the appropriate reagents and conditions as outlined in these protocols, researchers can effectively leverage this versatile reaction to advance their synthetic objectives in drug discovery and beyond.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5349-5395. [Link]

  • ResearchGate. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • ResearchGate. (2017). Boron reagents for reductive amination. [Link]

  • The Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. [Link]

  • Reddit. (2017). Can someone please explain reductive amination. [Link]

  • LinkedIn. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

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Application Notes & Protocols: Formulation Strategies for Increasing Compound Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to formulation strategies designed to enhance the oral bioavailability of poorly soluble and/or permeable drug candidates. It delves into the mechanistic basis of each approach, offers detailed protocols for their preparation and characterization, and provides a framework for rational formulation design.

The Bioavailability Challenge: A Foundation in the Biopharmaceutics Classification System (BCS)

Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical determinant of therapeutic efficacy.[1] A significant hurdle in drug development is the poor oral bioavailability of many new chemical entities (NCEs), often stemming from low aqueous solubility and/or poor membrane permeability.[2][3][4][5]

The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drug substances based on these two key parameters, guiding the selection of appropriate formulation strategies.[6][7][8]

BCS Class Solubility Permeability Rate-Limiting Step to Absorption Primary Formulation Goal Examples
I HighHighGastric EmptyingMaintain intrinsic propertiesMetoprolol, Paracetamol[8]
II LowHighDissolutionEnhance solubility and dissolution rateGlibenclamide, Ezetimibe[8]
III HighLowPermeabilityImprove membrane permeationCimetidine[8]
IV LowLowSolubility & PermeabilityEnhance both solubility and permeabilityBifonazole[8]

Table 1: The Biopharmaceutics Classification System and associated formulation goals.[6][8][9]

This guide will primarily focus on strategies for BCS Class II and IV compounds, where formulation interventions are most critical.

Strategic Pillars for Bioavailability Enhancement

A multi-pronged approach is often necessary to overcome bioavailability challenges. The core strategies can be broadly categorized as follows:

G cluster_strategies Bioavailability Enhancement Strategies Lipid-Based Systems Lipid-Based Systems Solubilization & Lymphatic Uptake Solubilization & Lymphatic Uptake Lipid-Based Systems->Solubilization & Lymphatic Uptake Amorphous Solid Dispersions Amorphous Solid Dispersions Increased Apparent Solubility Increased Apparent Solubility Amorphous Solid Dispersions->Increased Apparent Solubility Nanotechnology Platforms Nanotechnology Platforms Increased Surface Area & Targeted Delivery Increased Surface Area & Targeted Delivery Nanotechnology Platforms->Increased Surface Area & Targeted Delivery Prodrug Approaches Prodrug Approaches Modified Physicochemical Properties Modified Physicochemical Properties Prodrug Approaches->Modified Physicochemical Properties

Figure 1: Core strategies for enhancing oral bioavailability.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are a cornerstone for improving the oral bioavailability of lipophilic drugs (BCS Class II and IV).[10][11] These formulations maintain the drug in a solubilized state within the gastrointestinal (GI) tract, facilitating absorption through various mechanisms.[1][10]

3.1. Mechanisms of Action

  • Enhanced Solubilization: LBDDS act as lipidic vehicles, dissolving the drug and preventing its precipitation in the aqueous environment of the gut.[1][10]

  • Stimulation of Physiological Lipid Absorption Pathways: The presence of lipids triggers the release of bile salts and phospholipids, which aid in the formation of mixed micelles, further enhancing drug solubilization.

  • Bypassing First-Pass Metabolism: LBDDS can promote lymphatic transport of highly lipophilic drugs, thereby avoiding extensive metabolism in the liver (first-pass effect) that can significantly reduce bioavailability.[1][12]

3.2. Lipid Formulation Classification System (LFCS)

The LFCS categorizes LBDDS based on their composition and behavior upon dilution in aqueous media.[13][14]

LFCS Type Composition Behavior on Dispersion Digestion Requirement
I Oils (triglycerides/mixed glycerides)Poor dispersion; requires digestionHigh
II Oils and water-insoluble surfactants (HLB < 12)Forms coarse emulsions (SEDDS)Moderate
IIIA Oils, water-soluble surfactants (HLB > 12), and co-solventsForms fine emulsions (SMEDDS/SNEDDS)Low
IIIB Oils, water-soluble surfactants, and co-solventsForms microemulsions (SMEDDS/SNEDDS)Low
IV Water-soluble surfactants and co-solvents (oil-free)Forms micellesNone

Table 2: The Lipid Formulation Classification System.[13][14] HLB: Hydrophilic-Lipophilic Balance; SEDDS: Self-Emulsifying Drug Delivery Systems; SMEDDS: Self-Microemulsifying Drug Delivery Systems; SNEDDS: Self-Nanoemulsifying Drug Delivery Systems.

3.3. Protocol: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol outlines a systematic approach for developing a Type IIIA/B SMEDDS formulation.[15]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Lipid/Oil (e.g., medium-chain triglycerides, long-chain triglycerides)

  • Surfactant (e.g., Cremophor® EL, Kolliphor® RH 40)

  • Co-solvent (e.g., Transcutol®, PEG 400, ethanol)

Procedure:

  • Excipient Screening:

    • Determine the saturation solubility of the API in a range of oils, surfactants, and co-solvents at a controlled temperature (e.g., 25°C or 37°C).

    • Select excipients that demonstrate high solubilizing capacity for the API.[15][16]

  • Construction of Ternary Phase Diagrams:

    • Select the best oil, surfactant, and co-solvent based on the solubility studies.

    • Prepare a series of mixtures with varying ratios of the three components.

    • For each mixture, titrate with water and observe the formation of emulsions.

    • Plot the results on a ternary phase diagram to identify the region that forms a stable microemulsion.

  • Formulation Optimization:

    • Select several promising formulations from the microemulsion region of the phase diagram.

    • Incorporate the API at the desired concentration into these formulations.

    • Evaluate the formulations for drug loading, physical stability (e.g., absence of phase separation or precipitation upon storage), and robustness to dilution.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SMEDDS formulation in a suitable aqueous medium and measure the droplet size and zeta potential using Dynamic Light Scattering (DLS).[17]

    • Self-Emulsification Time: Assess the time taken for the formulation to form a homogenous microemulsion upon gentle agitation in simulated gastric or intestinal fluid.

    • In Vitro Drug Release: Perform dissolution studies using a dialysis bag method or a USP apparatus II with a suitable dissolution medium.

Amorphous Solid Dispersions (ASDs)

ASDs are a powerful strategy for enhancing the oral bioavailability of poorly soluble (BCS Class II and IV) crystalline drugs.[2][18][19] By converting the drug from a stable, low-energy crystalline form to a high-energy amorphous state, its apparent solubility and dissolution rate can be significantly increased.[18][19]

4.1. Mechanism of Action

  • Increased Apparent Solubility: The amorphous form of a drug does not have the rigid crystal lattice structure of its crystalline counterpart.[19] This means that less energy is required to break the intermolecular bonds during dissolution, leading to a higher apparent solubility.

  • Supersaturation: ASDs can generate and maintain a supersaturated state of the drug in the GI tract, which creates a larger concentration gradient for absorption.[20]

  • Stabilization: A hydrophilic polymer matrix is used to stabilize the amorphous drug, preventing its recrystallization both during storage and in the GI environment.[18][19]

4.2. Common Polymers Used in ASDs

Polymer Examples Key Properties
Polyvinylpyrrolidones (PVP) Povidone K30, Povidone K90Good solubilizing capacity, can form hydrogen bonds with drugs.
Cellulose Derivatives Hypromellose (HPMC), HPMC-AS, HPMC-PpH-dependent solubility, can be used for enteric release.
Polyacrylates Eudragit® L, Eudragit® EpH-dependent solubility, suitable for targeted release.
Polyethylene Glycols (PEG) PEG 4000, PEG 6000Good solubilizers, can also act as plasticizers.

Table 3: Commonly used polymers in Amorphous Solid Dispersions.

4.3. Protocol: Preparation of an ASD by Solvent Evaporation

The solvent evaporation method is a widely used technique for preparing ASDs at the laboratory scale.[21][22]

Materials:

  • API

  • Polymer (e.g., HPMC, PVP)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

Procedure:

  • Co-dissolution: Dissolve both the API and the polymer in a common volatile solvent to form a clear solution.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation of the API.

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Mill the dried ASD to obtain a fine powder and pass it through a sieve to ensure a uniform particle size.

4.4. Characterization of ASDs

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm, which is characteristic of a crystalline material, and to determine the glass transition temperature (Tg) of the ASD.

    • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion (absence of sharp Bragg peaks).

  • In Vitro Dissolution:

    • Perform dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the extent and duration of supersaturation.

Nanotechnology-Based Approaches

Nanotechnology offers a versatile platform for enhancing the bioavailability of poorly soluble and/or permeable drugs.[23][24][25] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a faster dissolution rate.[26][27]

5.1. Types of Nanocarriers

  • Nanosuspensions: Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can encapsulate both lipophilic and hydrophilic drugs, offering advantages of controlled release and improved stability.[1][28]

  • Polymeric Nanoparticles: Composed of biodegradable and biocompatible polymers, these can be tailored for targeted delivery and sustained release.[24]

  • Nanoemulsions: Thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules.

Nanoparticle_Workflow cluster_prep Preparation cluster_char Characterization API + Stabilizer API + Stabilizer High-Pressure Homogenization High-Pressure Homogenization API + Stabilizer->High-Pressure Homogenization Nanosuspension Nanosuspension High-Pressure Homogenization->Nanosuspension DLS DLS Nanosuspension->DLS TEM/SEM TEM/SEM Nanosuspension->TEM/SEM API + Lipid + Surfactant API + Lipid + Surfactant Melt Emulsification Melt Emulsification API + Lipid + Surfactant->Melt Emulsification SLN/NLC SLN/NLC Melt Emulsification->SLN/NLC SLN/NLC->DLS SLN/NLC->TEM/SEM API + Polymer API + Polymer Nanoprecipitation Nanoprecipitation API + Polymer->Nanoprecipitation Polymeric Nanoparticle Polymeric Nanoparticle Nanoprecipitation->Polymeric Nanoparticle Polymeric Nanoparticle->DLS Polymeric Nanoparticle->TEM/SEM Particle Size & PDI Particle Size & PDI DLS->Particle Size & PDI Morphology Morphology TEM/SEM->Morphology

Figure 2: General workflow for nanoparticle preparation and characterization.

5.2. Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization

Materials:

  • API

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Pre-suspension: Disperse the API in an aqueous solution of the stabilizer using a high-shear mixer to form a pre-suspension.

  • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a defined pressure.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using DLS.[29][30]

    • Zeta Potential: Determine the surface charge of the nanoparticles, which is an indicator of colloidal stability.[17]

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[29][30]

Prodrug Strategies

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[31][32] This approach can be used to overcome various biopharmaceutical challenges, including poor solubility and permeability.[31][32][33]

6.1. Mechanisms of Action

  • Improving Solubility: A hydrophilic moiety can be attached to a poorly soluble drug to increase its aqueous solubility.[34]

  • Enhancing Permeability: A lipophilic group can be added to a poorly permeable drug to facilitate its transport across biological membranes.

  • Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are predominantly located in the target tissue.

6.2. Common Prodrug Linkages

Linkage Cleavage Mechanism Parent Drug Functional Group
Ester EsterasesCarboxylic acid, Hydroxyl
Amide AmidasesCarboxylic acid, Amine
Phosphate PhosphatasesHydroxyl
Carbonate EsterasesHydroxyl

Table 4: Common prodrug linkages and their cleavage mechanisms.

In Vitro - In Vivo Correlation (IVIVC)

Establishing a predictive relationship between in vitro drug release and in vivo bioavailability, known as an In Vitro-In Vivo Correlation (IVIVC), is a critical aspect of formulation development.[35][36][37] A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, significantly reducing development time and costs.[35][38][39] The FDA has defined several levels of IVIVC, with Level A being the most desirable, representing a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.[35][36]

Conclusion

Enhancing the oral bioavailability of poorly soluble and/or permeable compounds is a multifaceted challenge that requires a deep understanding of the drug's physicochemical properties and the physiological barriers to absorption. The formulation strategies outlined in this guide—lipid-based systems, amorphous solid dispersions, nanotechnology platforms, and prodrug approaches—provide a powerful toolkit for the modern drug development professional. A rational, data-driven approach to formulation design, coupled with robust analytical characterization and the establishment of a meaningful IVIVC, is paramount to successfully advancing promising drug candidates to the clinic.

References

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Walsh Medical Media. (n.d.). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287. [Link]

  • Singh, A., & Van den Mooter, G. (2016). Amorphous solid dispersions: a robust platform to address oral bioavailability challenges. Drug discovery today, 21(7), 1078-1090. [Link]

  • Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of controlled release, 109(1-3), 169-188. [Link]

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549-2572. [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • Rai, V. K., Mishra, N., Yadav, K. S., & Yadav, N. P. (2018). Nanotechnology based approaches for enhancing oral bioavailability of poorly water soluble antihypertensive drugs. Journal of drug delivery science and technology, 43, 124-133. [Link]

  • Longdom Publishing. (n.d.). Nanotechnology approaches for oral bioavailability enhancement of drugs undergoing extensive hepatic first pass metabolism. [Link]

  • Curtis & Coulter. (2021). Prodrug Approach for Improving Bioavailability. [Link]

  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. [Link]

  • SciSpace. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • LMU. (n.d.). Characterization techniques for studying the properties of nanocarriers for systemic delivery. [Link]

  • Ingenta Connect. (2021). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. [Link]

  • International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Hilaris Publisher. (n.d.). Prodrug Design: Enhancing Drug Bioavailability and Efficacy. [Link]

  • Loftsson, T., & Jarvinen, T. (1999). Cyclodextrins in drug delivery. Advanced drug delivery reviews, 36(1), 59-74. [Link]

  • Dana, R., & Ghaeini, H. R. (2018). Physicochemical characterization of drug nanocarriers. In Methods in molecular biology (pp. 1-13). Humana Press, New York, NY. [Link]

  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. [Link]

  • Vig, B. S., Huttunen, K. M., Laine, K., & Rautio, J. (2013). The prodrug approach: a successful tool for improving drug solubility. Molecules, 18(12), 15306-15326. [Link]

  • World Pharma Today. (2026). Formulation Strategies for Improving Drug Bioavailability. [Link]

  • Premier Consulting. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Bentham Science Publisher. (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches, Experimental Evidences and Theory. [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). [Link]

  • Andreas, S. (2010). Characterization of Nanoparticles Intended for Drug Delivery. Journal of Nanomedicine & Nanotechnology, 1(2). [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Journal of Young Pharmacists. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. [Link]

  • Taylor & Francis. (2024). Prioritizing oral bioavailability in drug development strategies. [Link]

  • SciSpace. (n.d.). In vitro - in vivo correlation: from theory to applications. [Link]

  • IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • IAGIM. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. [Link]

  • NIH. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. [Link]

  • Gattefossé. (n.d.). Lipid-based formulations. [Link]

  • CD Formulation. (n.d.). Solid Dispersion Oral Thin Film Preparation Technology. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water-Soluble Drugs. [Link]

  • Pharmaceutical Technology. (2018). Developing Lipid-Based Formulations. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Formulation strategies and excipient selection based on the biopharmaceutics classification system of drugs. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • MedCrave online. (2019). Solid dispersions: A technology for improving bioavailability. [Link]

  • nanoComposix. (n.d.). Nanoparticle Characterization Techniques. [Link]

  • Delong America. (2023). Guide to Nanoparticle Characterization Techniques. [Link]

  • IOSR Journal of Pharmacy. (2018). Different Methods Used In Solid Dispersion. [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. [Link]

  • American Pharmaceutical Review. (n.d.). Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox?. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

Sources

Troubleshooting & Optimization

Identification of common impurities in 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling for 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine

Status: Active Document ID: TSC-IMP-889939 Last Updated: February 15, 2026 Target Audience: Process Chemists, Analytical Scientists, QC Managers

Executive Summary

This guide addresses the impurity profile of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine (CAS: 889939-97-3). This scaffold, structurally related to 1,2-diamine dissociative agents (e.g., Diphenidine analogs), presents unique challenges in synthesis and purification. The presence of a bulky 4-methylpiperidine group at the benzylic position creates steric congestion that drives specific side-reactions.

This technical hub focuses on the two most prevalent synthetic routes: The Strecker Synthesis (Industrial Standard) and the Styrene Oxide Ring Opening (Alternative).

Module 1: The Strecker Route (Nitrile Reduction)

Context: The most direct synthesis involves the reaction of benzaldehyde, 4-methylpiperidine, and a cyanide source to form an


-aminonitrile, followed by reduction to the diamine.
Critical Impurity: The -Amino Amide

User Question: "I am detecting a persistent impurity at [M+18] relative to the intermediate nitrile, or [M+14] relative to the final amine. It resists removal by acid-base extraction."

Technical Diagnosis: You are likely observing the


-amino amide impurity  (2-(4-methylpiperidin-1-yl)-2-phenylacetamide).
  • Cause: Partial hydrolysis of the intermediate nitrile. This occurs if the nitrile is exposed to moisture under acidic or basic conditions prior to the reduction step.

  • Mechanism: The steric bulk of the phenyl and piperidine groups hinders the complete hydrolysis to the acid, often stalling the reaction at the stable amide stage.

  • Detection:

    • LC-MS: Look for a peak with Mass

      
      .
      
    • IR: Distinct double absorption band for primary amide (

      
      ) around 1680 cm⁻¹.
      

Troubleshooting Protocol:

  • Moisture Control: Ensure the cyanide addition is performed under strictly anhydrous conditions if using TMSCN.

  • Reduction Timing: Do not store the intermediate nitrile. Proceed immediately to reduction (e.g.,

    
     or 
    
    
    
    ).
  • Purification: The amide is less basic than the amine.

    • Step 1: Dissolve crude in dilute HCl (pH 2). The amine protonates and stays in water; the amide may partially extract into DCM depending on pH.

    • Step 2 (Definitive): If the amide persists, use flash chromatography. The amide is significantly more polar than the nitrile but less polar than the free amine on silica.

Pathway Visualization: Strecker Impurities

StreckerImpurities Start Benzaldehyde + 4-Methylpiperidine Imine Imine Intermediate Start->Imine - H2O Nitrile α-Aminonitrile (Intermediate) Imine->Nitrile + CN- Impurity_Dimer Impurity B: Reductive Dimer Imine->Impurity_Dimer Dimerization Target Target Diamine (Product) Nitrile->Target Reduction (LiAlH4/H2) Impurity_Amide Impurity A: α-Amino Amide (Hydrolysis) Nitrile->Impurity_Amide + H2O (Slow Hydrolysis)

Figure 1: Genesis of common impurities in the Strecker synthesis pathway.

Module 2: The Epoxide Route (Regioselectivity)

Context: Reaction of styrene oxide with 4-methylpiperidine, followed by hydroxyl activation and amination.

Critical Impurity: The Regioisomer

User Question: "My LC-MS shows a single peak, but the NMR splitting pattern is complex. The benzylic proton is a triplet instead of a doublet of doublets."

Technical Diagnosis: You have synthesized the Regioisomer (1-(4-methylpiperidin-1-yl)-2-phenyl-ethylamine) instead of the target.

  • Cause: Nucleophilic attack on styrene oxide is governed by competing electronic and steric factors.[1][2]

    • Target Formation: Requires attack at the benzylic (more hindered) carbon. This is electronically favored (stabilization of partial positive charge) but sterically disfavored.

    • Impurity Formation: Attack at the terminal (less hindered) carbon.[1] This is sterically favored.

  • The Trap: Under basic conditions (standard amine addition), the steric factor often dominates, leading to the wrong alcohol precursor (1-phenyl-2-piperidinoethanol).

Self-Validating Check (NMR):

Feature Target Molecule (Benzylic N) Regioisomer (Terminal N)

| Structure |


 | 

| | Benzylic Proton |

ppm (Attached to Piperidine N) |

ppm (Attached to Primary N) | | Splitting | Coupled to

(dd or t) | Coupled to

(dd or t) |

Corrective Protocol: To force the formation of the correct skeleton via epoxide opening, you must use Lewis Acid Catalysis (e.g.,


 or Silica-bonded acids) which enhances the electronic factor, directing the amine to the benzylic position [1, 2].

Module 3: Stability & Storage (Oxidation)

User Question: "My clear oil turned yellow/brown after one week of storage."

Technical Diagnosis: N-Oxide Formation. Phenethylamines with tertiary amines (like the piperidine moiety here) are susceptible to N-oxidation by atmospheric oxygen, especially in solution or as free bases.

  • Impurity: 4-methylpiperidine-N-oxide derivative.

  • Mass Shift: [M+16].

Prevention Strategy:

  • Salt Formation: Convert the free base to the Dihydrochloride (

    
    ) or Fumarate salt immediately. The protonated amine is resistant to oxidation.
    
  • Inert Atmosphere: Store free bases under Argon at -20°C.

Module 4: HPLC Troubleshooting Guide

Table 1: HPLC Parameter Optimization for 1,2-Diamines

ParameterRecommendationRationale
Column C18 with High Carbon Load or Phenyl-HexylPhenyl-hexyl provides pi-pi interactions to separate the target from des-methyl or regio-isomers.
Mobile Phase pH High pH (pH > 9.5) 1,2-diamines are highly basic. At low pH, they are doubly charged and elute in the void volume. High pH (using Ammonium Bicarbonate or DEA) ensures retention.
Additive 0.1% Triethylamine (TEA)Acts as a sacrificial base to cover silanol sites, preventing peak tailing [3].
Detection UV 210-220 nmThe molecule has weak chromophores (phenyl ring only). Low wavelength is required.
Decision Tree: Purification Logic

PurificationLogic Start Crude Mixture Analysis Check_Mass Is Main Peak [M+18]? Start->Check_Mass Check_RT Is RT identical to Std? Check_Mass->Check_RT No Action_Amide Amide Impurity Identified. Use Flash Chrom (DCM/MeOH). Check_Mass->Action_Amide Yes Action_Regio Regioisomer Identified. Change Synthesis Route. Check_RT->Action_Regio No (Close RT) Action_Salt Target Confirmed. Crystallize as 2HCl Salt. Check_RT->Action_Salt Yes

Figure 2: Logical flow for identifying and treating the primary impurities.

References

  • Regioselectivity in Epoxide Ring Opening

    • Title: Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings.
    • Source: ChemRxiv (2023).
    • URL:[Link][3][4][5][6]

  • Catalytic Control of Aminolysis

    • Title: YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines.
    • Source: MDPI (Molecules, 2017).
    • URL:[Link]

  • HPLC of Basic Amines

    • Title: Application Notes and Protocols for the Chiral Separation of 1,2-Diaminopropane Enantiomers by HPLC.
    • Source: BenchChem (2025).[4][7][8][9]

  • Reductive Amination Standards

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10][11][12][13]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Strategies to prevent degradation of the compound during long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: #STAB-992

Welcome to the Stability Support Center. I am your Senior Application Scientist.

You are likely here because your IC50s are shifting, your clear solutions have turned cloudy, or your LC-MS peaks are missing. In drug discovery, stability is silent until it is catastrophic. We do not simply "store" compounds; we actively defend them against thermodynamics.

Below is your technical guide to preventing degradation, structured as a troubleshooting workflow.

Module 1: The Solvent Trap (DMSO & Hydrolysis)

User Ticket: "My compound was soluble in DMSO when I made the stock, but after a month in the -20°C freezer, it has precipitated. Warming it didn't help."

Diagnosis: Hygroscopic Water Uptake. Dimethyl sulfoxide (DMSO) is the industry standard solvent, but it is aggressively hygroscopic.[1][2][3] At standard humidity (50% RH), pure DMSO can absorb up to 30% of its weight in water within 24 hours if left uncapped [1]. Even in closed screw-cap vials, repeated temperature fluctuations pump moisture in via the threads.

The Mechanism:

  • Freezing Point Depression: Pure DMSO freezes at 19°C. DMSO with water freezes much lower. If your "frozen" stock has liquid pockets at -20°C, it is hydrated.

  • Solubility Crash: Most small molecules are hydrophobic. As DMSO pulls in water, the solvent polarity shifts, forcing the compound out of solution (precipitation).

  • Hydrolysis: Water is a reactant. Esters, amides, and imines will chemically degrade in wet DMSO.

The Fix: The "Single-Shot" Protocol Do not store working stocks. Store solids or single-use aliquots.

  • Dissolve: Create a high-concentration master stock (e.g., 10 mM) in anhydrous DMSO (<0.05% water).

  • Aliquot immediately: Dispense into single-use volumes (e.g., 20 µL) in Matrix tubes or cryovials.

  • Seal: Use caps with O-rings, not just plastic threads.

  • Store: Place aliquots at -20°C or -80°C.

  • Use: Thaw one aliquot for the day's experiment. Discard the remainder. Never refreeze.

Module 2: The Freeze-Thaw Destroyer

User Ticket: "I have a protein-peptide conjugate. After the third time I used the stock, the biological activity dropped by 40%."

Diagnosis: Cryoconcentration & Ice Shear. Freezing is not instantaneous. As water freezes into pure ice crystals, the solutes (your compound, salts, buffers) are excluded into a rapidly shrinking liquid phase.

The Mechanism (Visualized):

FreezeThawMechanism Liquid Homogeneous Liquid (Buffer + Compound) Freezing Slow Freezing Initiates Liquid->Freezing IceCrystal Pure Ice Crystals Form (Solutes Excluded) Freezing->IceCrystal Temp Drop CryoConc Cryoconcentration (pH Shift + High Salt) IceCrystal->CryoConc Phase Separation Damage Denaturation / Aggregation CryoConc->Damage Chemical Stress

Figure 1: The Cryoconcentration Effect. During slow freezing, the effective concentration of salts and drug increases drastically in the remaining liquid, causing pH shifts and aggregation.

Troubleshooting Protocol:

  • Flash Freezing: If you must freeze larger volumes, use liquid nitrogen to freeze instantly. This creates smaller ice crystals and minimizes cryoconcentration.

  • Add Cryoprotectants: For biologics, add 10-20% glycerol or trehalose to prevent ice crystal formation [2].

Module 3: Container Sorption (The Invisible Loss)

User Ticket: "My potency assay is failing. The compound is stable (no degradation peaks on LC-MS), but the signal intensity is 50% lower than expected."

Diagnosis: Surface Adsorption (Sorption). Your compound isn't degrading; it is sticking to the walls of your container. This is governed by the LogP (lipophilicity) of the molecule and the surface charge of the vessel.

The Compatibility Matrix:

Compound TypeRisk FactorWorst ContainerBest Container
Lipophilic Small Molecule (LogP > 3)Hydrophobic InteractionPolystyrene (PS) or Polypropylene (PP)Glass (Borosilicate) or Low-Binding PP
Basic/Positively Charged (Amines)Ion ExchangeGlass (Silanol groups are negative)Polypropylene (PP)
Peptides / Proteins Denaturation / AdsorptionGlass (unless silanized)LoBind / Low-Retention Plastics
Fluorophores PhotobleachingClear Glass/PlasticAmber Glass or Foil-wrapped

Validation Experiment (The "Transfer Test"):

  • Prepare your solution in the suspect container (Container A).

  • Incubate for 4 hours.

  • Transfer the solution to a fresh container of the same type (Container B).

  • Measure concentration in A vs. B via LC-MS.

  • Result: If Concentration B < Concentration A, your compound is sticking to the walls with every transfer [3].

Module 4: Oxidation & Photolysis

User Ticket: "My solution turned yellow/brown over the weekend."

Diagnosis: Oxidative Radical Formation. Light (UV/Vis) provides the activation energy for auto-oxidation, especially in electron-rich compounds (phenols, amines, alkenes).

The "Inert Overlay" Protocol: Simply capping the vial is insufficient; the headspace contains 21% oxygen.

  • Gas Source: Use a tank of High-Purity Argon (Ar). Note: Argon is heavier than air and settles over the liquid; Nitrogen is lighter and mixes, making it less effective for open tubes.

  • The Flow: Insert a glass pipette attached to the gas line into the vial, holding it just above the liquid surface.

  • The Purge: Flow gas gently (do not splash) for 10-15 seconds to displace headspace air.

  • The Seal: Cap immediately while the gas is flowing. Wrap the cap with Parafilm to prevent gas exchange.

Module 5: The Master Storage Workflow

Use this decision tree for every new chemical entity (NCE) entering your lab.

StorageDecisionTree Start New Compound Received StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid HydroCheck Hygroscopic? Solid->HydroCheck SolventSelect Dissolution Required? Select Solvent Solid->SolventSelect Prepare Stock Liquid->SolventSelect Yes Yes HydroCheck->Yes Water Sensitive No No HydroCheck->No Desiccator Store in Desiccator RT or 4°C FreezerSolid Store at -20°C (Tight Seal) DMSO DMSO (Anhydrous) SolventSelect->DMSO WaterBuffer Aqueous Buffer SolventSelect->WaterBuffer Aliquot Aliquot to Single-Use (Avoid Freeze-Thaw) DMSO->Aliquot WaterBuffer->Aliquot GasOverlay Argon Overlay (If Oxidation Prone) Aliquot->GasOverlay DeepFreeze Store -80°C GasOverlay->DeepFreeze Yes->Desiccator No->FreezerSolid

Figure 2: The Compound Triage Workflow. A standardized decision process to determine the optimal storage format based on physical state and solvent requirements.

References
  • Waybright, T. J., & McCloud, T. G. (2009). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Technical Notes. Link

  • NCATS (National Center for Advancing Translational Sciences). (2023).[4] Assay Guidance Manual: Compound Management Best Practices. NIH. Link

  • McDonald, G. R., et al. (2008). Bioactive contaminants leach from disposable laboratory plasticware. Science, 322(5903), 917. Link

  • Cheng, X., et al. (2003). Chemical stability of small molecules in DMSO solution. Journal of Biomolecular Screening, 8(3), 292-304. Link

  • Sigma-Aldrich (Merck). Handling and Storage of Chemical Standards. Technical Bulletin. Link

Sources

Validation & Comparative

A Senior Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine represents a class of compounds with a chiral center and multiple distinct chemical environments, making it an excellent subject for in-depth spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for elucidating the precise molecular architecture of such compounds in solution. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of the title compound, grounded in established spectroscopic principles and data from analogous structures. We will dissect the predicted spectra, explain the causal relationships between molecular structure and spectral features, and provide robust experimental protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion of the NMR spectra, a standardized numbering scheme is essential. The structure of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine is presented below, with all carbon and key proton positions labeled. This numbering will be used consistently throughout the guide.

Caption: Numbering scheme for 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine.

¹H NMR Spectral Analysis: A Predicted Interpretation

The ¹H NMR spectrum provides a wealth of information regarding the number of different proton environments, their electronic surroundings, and the connectivity of the molecule. Based on the structure, we can predict the key features of its proton spectrum.

Aromatic Region (δ 7.0–7.5 ppm)

The monosubstituted phenyl ring is expected to produce signals in the aromatic region of the spectrum.[1]

  • H2'/H6', H3'/H5', H4' (δ ~7.2-7.4 ppm, 5H, multiplet): The five protons on the phenyl ring are chemically non-equivalent but often have very similar chemical shifts, leading to a complex, overlapping multiplet that integrates to five protons.[2][3] The substitution of the ring with an alkyl group does not dramatically alter the electron density, resulting in this characteristic complex pattern rather than distinct, well-resolved signals.

Aliphatic Region (δ 0.8–4.0 ppm)

This region will contain signals from the ethylamine backbone and the 4-methylpiperidine moiety. The presence of a chiral center at Cα renders the two Cβ protons and the axial/equatorial protons on the piperidine ring diastereotopic, which can lead to more complex splitting patterns than would otherwise be expected.

  • Hα (δ ~3.5-3.8 ppm, 1H, multiplet): This benzylic proton is deshielded by both the adjacent phenyl ring and the Cβ-N group. It is coupled to the two diastereotopic protons on Cβ, likely resulting in a doublet of doublets (dd) or a triplet.

  • Hβ, Hβ' (δ ~2.6-3.0 ppm, 2H, multiplet): These two protons are on the carbon adjacent to the piperidine nitrogen. They are diastereotopic due to the Cα chiral center. This will result in two separate signals, each split by the other geminal proton and the Hα proton, leading to a complex multiplet. For a simplified analysis, this might appear as two distinct multiplets integrating to one proton each.

  • H2"eq/H6"eq (δ ~2.8-3.1 ppm, 2H, multiplet): The equatorial protons on the carbons adjacent to the nitrogen are typically deshielded compared to their axial counterparts.

  • H2"ax/H6"ax (δ ~2.0-2.3 ppm, 2H, multiplet): The axial protons on the carbons adjacent to the nitrogen. The chemical shift difference between axial and equatorial protons is a hallmark of piperidine ring conformations.[4]

  • H3"eq/H5"eq, H3"ax/H5"ax, H4"ax (δ ~1.2-1.8 ppm, 5H, multiplet): These protons of the piperidine ring are further from the nitrogen and appear more upfield. Their signals will be complex and overlapping due to geminal and vicinal coupling.

  • H-Me (δ ~0.9 ppm, 3H, doublet): The methyl group protons are in a shielded, alkyl environment. They are coupled to the single proton on C4" (H4"), and therefore appear as a doublet.

Predicted ¹H NMR Data Summary
Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
~7.2-7.45HmH2'/H6', H3'/H5', H4'
~3.5-3.81Hm (dd or t)
~2.8-3.12HmH2"eq/H6"eq
~2.6-3.02HmHβ, Hβ'
~2.0-2.32HmH2"ax/H6"ax
~1.2-1.85HmH3"/H5" (ax & eq), H4" (ax)
~0.93HdH-Me

¹³C NMR Spectral Analysis: A Predicted Interpretation

A broadband proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically unique carbon atom.[5] This technique is exceptionally powerful for confirming the carbon skeleton of a molecule. For the title compound, we expect to see 11 distinct signals, as the C2"/C6" and C3"/C5" pairs in the piperidine ring are equivalent due to rapid chair-chair interconversion at room temperature.

Aromatic Region (δ 120–150 ppm)

The phenyl group will exhibit four signals in this region, consistent with a monosubstituted benzene ring.[1][6]

  • C1' (ipso) (δ ~140-145 ppm): The substituted carbon is deshielded and, lacking an attached proton, typically shows a weaker signal.[2][6]

  • C2'/C6' (ortho) (δ ~128-130 ppm):

  • C4' (para) (δ ~127-129 ppm):

  • C3'/H5' (meta) (δ ~126-128 ppm):

Aliphatic Region (δ 20–70 ppm)

This region will contain the signals for the ethylamine backbone and the 4-methylpiperidine moiety. The chemical shifts are primarily influenced by the proximity to the electronegative nitrogen atom.[5]

  • Cα (δ ~65-70 ppm): This benzylic carbon is significantly deshielded by the adjacent phenyl ring and the nitrogen in the β-position.

  • Cβ (δ ~55-60 ppm): This carbon is directly attached to the nitrogen, resulting in a downfield shift.

  • C2"/C6" (δ ~53-56 ppm): These carbons are alpha to the piperidine nitrogen and are accordingly deshielded.[7]

  • C3"/C5" (δ ~34-37 ppm): These carbons are beta to the nitrogen.

  • C4" (δ ~30-33 ppm): This carbon is gamma to the nitrogen and is also substituted with a methyl group.

  • C-Me (δ ~21-23 ppm): The methyl carbon signal appears in the typical upfield region for alkyl groups.[8]

Predicted ¹³C NMR Data Summary
Chemical Shift (δ, ppm)Assignment
~140-145C1' (ipso)
~128-130C2'/C6' (ortho)
~127-129C4' (para)
~126-128C3'/H5' (meta)
~65-70
~55-60
~53-56C2"/C6"
~34-37C3"/C5"
~30-33C4"
~21-23C-Me

Experimental Protocols for NMR Analysis

To obtain high-quality, verifiable data, adherence to a standardized protocol is crucial.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single deuterium peak at ~7.26 ppm, which can serve as a chemical shift reference.[9]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). Alternatively, the residual solvent peak can be used for referencing.[9][10]

  • Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent or TMS peak.

  • Acquire the spectrum using a standard single-pulse experiment with the following typical parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans: 8-16 (adjust for sample concentration)

    • Pulse Angle: 30-45 degrees

¹³C NMR Acquisition:

  • Use the same locked and shimmed sample.

  • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

  • Set the following typical parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 256-1024 (or more, as ¹³C has low natural abundance)

    • Pulse Angle: 30 degrees

Workflow for Structural Verification

The logical process from sample to confirmed structure involves several key steps, including the use of advanced 2D NMR experiments to validate the assignments made from 1D spectra.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification SamplePrep Sample Preparation (5-10 mg in CDCl3 + TMS) Acq_1H 1. Acquire ¹H NMR SamplePrep->Acq_1H Acq_13C 2. Acquire ¹³C NMR Acq_1H->Acq_13C Acq_2D 3. Acquire 2D NMR (COSY, HSQC) Acq_13C->Acq_2D Assign_1D Initial Assignment (from 1D Spectra) Acq_2D->Assign_1D Verify_COSY Verify H-H Connectivity (via COSY) Assign_1D->Verify_COSY Verify_HSQC Verify C-H Connectivity (via HSQC/HMBC) Verify_COSY->Verify_HSQC Final_Structure Final Structure Confirmation Verify_HSQC->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The structural complexity of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine gives rise to a rich and informative NMR dataset. Through a systematic, fragment-based approach, one can confidently predict the chemical shifts and multiplicities for each unique proton and carbon environment. The phenyl protons create a characteristic multiplet in the aromatic region, while the chiral center at Cα induces diastereotopicity in adjacent protons, adding a layer of complexity to the aliphatic region. The ¹³C NMR spectrum serves as a powerful confirmation of the carbon framework. While this guide provides a robust predicted analysis, the definitive assignment must be validated through experimental data, ideally including 2D correlation experiments like COSY and HSQC, which directly map the proton-proton and proton-carbon connectivities, respectively. This rigorous approach ensures the highest level of scientific trustworthiness in structural characterization.

References

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved February 15, 2026, from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved February 15, 2026, from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved February 15, 2026, from [Link]

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...". (n.d.). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and calculated 13C, 1H and 15N NMR chemical shifts (ppm) of 4-pypp. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved February 15, 2026, from [Link]

  • Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322-329. [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). The Aromatic Region. Retrieved February 15, 2026, from [Link]

  • Jasperse, J. (n.d.). A short summary of 1H-NMR interpretation. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved February 15, 2026, from [Link]

  • PMC. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of 2-phenylethylamine with host cone-3. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 2-PHENYL-1,2-DIDEUTEROETHYLAMINE - [13C NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

Sources

Definitive Guide to LC-MS/MS Structural Elucidation: HRAM vs. Triple Quadrupole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Characterization of Small Molecule Metabolites & Impurities Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists

Executive Summary

In drug development, the transition from detecting a peak to confidently assigning a chemical structure is the "valley of death" for many analytical workflows. This guide objectively compares the industry-standard Triple Quadrupole (QqQ) —historically the gold standard for quantitation—against High-Resolution Accurate Mass (HRAM) systems (e.g., Orbitrap, Q-TOF) for the specific purpose of structural characterization .

While QqQ systems offer superior sensitivity for known targets, this guide demonstrates why HRAM is the requisite "Product" for structural elucidation, using Mass Defect Filtering (MDF) and Isotopic Fine Structure to elevate identification confidence from Schymanski Level 5 (Exact Mass) to Level 2 (Probable Structure).

Part 1: The Challenge of Confidence (Schymanski Levels)

To characterize a compound scientifically, we must move beyond simple mass matching. We utilize the Schymanski Levels of Identification , a framework adopted by the metabolomics and environmental science communities to standardize "confidence."

LevelDescriptionMinimum Data Requirement
Level 1 Confirmed Structure MS, MS/MS, Retention Time (RT) match with Reference Standard.
Level 2 Probable Structure MS, MS/MS match to library OR diagnostic evidence (no standard available).
Level 3 Tentative Candidate MS, MS/MS data exists; multiple isomers possible.
Level 4 Unequivocal Formula Exact mass (MS1) and Isotope pattern assign a formula (e.g., C₁₂H₁₅N₃O).
Level 5 Exact Mass

only. No structural info.

The Core Conflict: QqQ instruments often stall at Level 3/4 due to low resolution. HRAM systems provide the data density required to reach Level 2 in silico and Level 1 upon synthesis.

Part 2: Technology Comparison
The Product (HRAM) vs. The Alternative (QqQ)

For structural elucidation, the primary metric is not sensitivity, but specificity .

FeatureHRAM (Orbitrap/Q-TOF) Triple Quadrupole (QqQ) Impact on Characterization
Resolution (

)
> 140,000 (FWHM)Unit Resolution (~0.7 Da)HRAM resolves isobaric interferences (e.g., SH₂ vs. ³⁴S).
Mass Accuracy < 3 ppm~100-500 ppmHRAM allows strict Mass Defect Filtering .
Scan Mode Full Scan / Data Dependent (DDA)MRM / Precursor ScanQqQ requires a priori knowledge; HRAM captures "all ions."
Isotopes Fine structure visibleAggregate envelope onlyHRAM confirms elemental composition via A+1/A+2 ratios.

Expert Insight: While QqQ is superior for quantifying a known impurity at trace levels (pg/mL), it fails to identify that impurity because multiple formulas can share the same nominal mass (e.g., N₂ vs. CO both approx. 28 Da). HRAM distinguishes these, enabling correct formula assignment.

Part 3: Scientific Integrity & Fragmentation Mechanics

To interpret MS/MS spectra, one must understand the causality of bond breakage. Fragmentation is not random; it follows the laws of organic chemistry.

1. Charge-Directed Fragmentation

In Electrospray Ionization (ESI+), the proton (


) localizes on the most basic site (e.g., amine, pyridine nitrogen).
  • Mechanism: The proton destabilizes adjacent bonds, triggering Inductive Cleavage or Heterolytic Cleavage .

  • Diagnostic Utility: If the proton sits on a piperazine ring, fragments will predominantly include that ring.

2. Retro-Diels-Alder (RDA) Reaction

Common in flavonoids and cyclic drugs.

  • Mechanism: A concerted pericyclic reaction breaking two bonds in a six-membered ring, resulting in a diene and a dienophile.

  • Diagnostic Utility: Provides clear evidence of ring structure integrity.

3. Neutral Loss Scanning

Metabolites often differ from the parent drug by specific conjugates.

  • Glucuronidation: Loss of 176.0321 Da (HRAM) vs 176 Da (QqQ).

  • Hydroxylation: Mass shift of +15.9949 Da.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision process when analyzing a fragmentation spectrum.

FragmentationLogic Start Precursor Ion (MS1) CheckMass Accurate Mass Check (< 5ppm error?) Start->CheckMass AssignFormula Assign Elemental Formula (e.g., C22H24N4O) CheckMass->AssignFormula Yes MS2_Acq Acquire MS/MS Spectrum (HCD/CID) AssignFormula->MS2_Acq MajorFrag Identify Major Fragments MS2_Acq->MajorFrag NeutralLoss Calculate Neutral Losses MS2_Acq->NeutralLoss Mech1 Even Electron Rule? (Stable Cation) MajorFrag->Mech1 Mech2 Diagnostic Ions? (e.g., m/z 176 for Glucuronide) NeutralLoss->Mech2 Structure Proposed Structure (Level 2 ID) Mech1->Structure Consistent Mech2->Structure Matches Parent

Caption: Logic flow for structural elucidation using HRAM MS/MS data. Note the dependency on accurate mass for formula assignment before fragmentation analysis.

Part 4: Experimental Workflow (Self-Validating System)

This protocol ensures data integrity by using internal mass calibration and dynamic background exclusion.

Step 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins. Why? Slow gradient maximizes peak capacity, reducing competitive ionization.

Step 2: HRAM MS Acquisition (The "Product" Setup)
  • Source: ESI Positive Mode.

  • Resolution: 70,000 @ m/z 200 (Full Scan), 17,500 (MS/MS).

  • AGC Target:

    
     ions. Why? Prevents space-charge effects that skew mass accuracy.
    
  • Mass Defect Filter (MDF):

    • Logic: Metabolites retain the core structure of the parent.

    • Setting: Define Parent Mass Defect (e.g., 0.1234 Da). Set filter window

      
       mDa. This automatically removes matrix background ions that do not share the drug's core structure.
      
Step 3: Data Processing
  • Extract Ion Chromatogram (EIC) of theoretical metabolite masses (Parent + O, Parent + Gluc, etc.).

  • Align MS2 spectra with the parent drug spectrum.

  • Annotate shifts: If Fragment A is unchanged but Fragment B shifts by +16 Da, the modification is located on the substructure of Fragment B.

Visualization: The Characterization Pipeline

Workflow cluster_MS HRAM MS Analysis Sample Biological Sample (Plasma/Urine) LC UHPLC Separation (Retain Polar Mets) Sample->LC Ionization ESI Source (Soft Ionization) LC->Ionization MS1 Full Scan MS1 (MDF Applied) Ionization->MS1 Selection Precursor Selection (Dynamic Exclusion) MS1->Selection Trigger HCD HCD Fragmentation (Stepped NCE) Selection->HCD MS2 High Res MS2 HCD->MS2 Analysis Metabolite ID Software (Mass Frontier/Compound Discoverer) MS2->Analysis

Caption: Step-by-step experimental workflow from sample injection to data analysis, highlighting the HRAM-specific steps (MDF and Stepped NCE).

Part 5: Case Study Simulation

Compound: "Drug-X" (Generic Kinase Inhibitor, Formula


, Monoisotopic Mass 360.1950).
Observed Metabolite:  Peak at RT 4.5 min.

Comparison of Results:

ParameterAlternative (QqQ) Result Product (HRAM) Result Conclusion
Observed Mass

376.2

376.1899
Mass Error N/A (Nominal)-0.1 ppmHRAM confirms formula

.
Interpretation Could be +O (Hydroxylation) or +NH2 (Unlikely but possible in nominal mass).Definitively +O (Hydroxylation).
Fragment 1

250.1 (Low res)

250.1432 (Formula

)
Fragment 1 is unchanged from parent.
Fragment 2

126.1 (Low res)

126.0467 (Formula shift +O)
Localization: The Hydroxyl group is on the pyridine ring (Fragment 2).

Outcome: The QqQ data suggested a metabolite existed but could not confirm the position of the modification. The HRAM data, using accurate mass fragment matching, definitively located the metabolic soft spot, enabling the chemistry team to modify the structure to improve metabolic stability.

References
  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Link

  • FDA Guidance for Industry. (2001). Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues (Guidance #118). U.S. Food and Drug Administration. Link

  • Zhu, M., et al. (2009). Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry. Journal of Mass Spectrometry. Link

  • Rochat, B. (2016). Trends in Analytical Chemistry: The Switch from Triple Quadrupoles to Orbitrap. Trends in Analytical Chemistry. Link

  • Thermo Fisher Scientific. (2018). Comparison of Triple Quadrupole and Orbitrap Mass Spectrometry. Technical Note. Link

Comparative Bioequivalence Guide: 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine (MPPE) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Compound: 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine (referred to herein as MPPE-12 ). Therapeutic Class: Dissociative Anesthetic / Analgesic (Putative NMDA Receptor Antagonist). Context: This guide outlines the bioequivalence (BE) assessment strategy for MPPE-12, a novel 1,2-diphenylethylamine analog. Due to structural similarities with Diphenidine and Lefetamine , MPPE-12 is evaluated for neuroprotective and analgesic efficacy.

This guide compares MPPE-12 against two established benchmarks to determine its viability as a pharmaceutical candidate:

  • Diphenidine (Reference Standard): Structural analog used to benchmark metabolic stability.

  • Ketamine (Functional Standard): Clinical gold standard for NMDA antagonism pharmacokinetics (PK).

Comparative Physicochemical & PK Profile

To design a valid BE study, one must first understand how MPPE-12 behaves relative to its competitors. The presence of the 4-methyl group on the piperidine ring increases lipophilicity compared to standard diphenidine, potentially altering the Volume of Distribution (


).
Table 1: Physicochemical and Predicted PK Comparison
ParameterMPPE-12 (Target)Diphenidine (Structural Ref)Ketamine (Functional Ref)Implications for BE Study
Molecular Weight ~246.3 g/mol 239.36 g/mol 237.7 g/mol Similar mass allows for comparable LC-MS/MS ionization parameters.
LogP (Lipophilicity) 3.8 (Predicted)3.22.2MPPE-12 requires extended washout periods due to potential tissue accumulation.
pKa ~9.4 (Basic)~9.67.5High basicity necessitates acidic mobile phases for extraction.
Oral Bioavailability Low-Moderate (First-pass)Low (Extensive metabolism)17-20%BE study must account for high inter-subject variability in CYP metabolism.
Half-life (

)
4–6 hours (Est.)3–4 hours2.5 hoursSampling schedule must extend to 24–36 hours to capture terminal phase.

Bioequivalence Study Design (Clinical Phase I)

Objective: To demonstrate that the rate and extent of absorption of the MPPE-12 Test Formulation (T) is not significantly different from the Reference Formulation (R).

Study Architecture
  • Design: Randomized, Open-label, Balanced, Two-treatment, Two-period, Two-sequence, Single-dose, Crossover design.

  • Washout Period: Minimum of 7 days (

    
    ) to prevent carryover effects.
    
  • Subjects: Healthy volunteers (n=24–36), CYP2D6 genotyped (to reduce metabolic variability outliers).

Workflow Visualization

The following diagram illustrates the critical path for the BE study, emphasizing the crossover logic required by regulatory bodies (FDA/EMA).

BE_Workflow cluster_Period1 Period I cluster_Period2 Period II Start Screening & Genotyping (CYP2D6 Status) Rand Randomization Start->Rand GroupA1 Seq A: Test Drug (MPPE-12) Rand->GroupA1 GroupB1 Seq B: Reference (Placebo/Std) Rand->GroupB1 Washout Washout Phase (7 Days) GroupA1->Washout GroupB1->Washout GroupA2 Seq A: Reference Washout->GroupA2 GroupB2 Seq B: Test Drug (MPPE-12) Washout->GroupB2 Analysis PK Analysis (LC-MS/MS) GroupA2->Analysis GroupB2->Analysis Stat Bioequivalence (90% CI: 80-125%) Analysis->Stat

Figure 1: Randomized Crossover Design for MPPE-12 Bioequivalence Assessment.

Bioanalytical Methodology (LC-MS/MS)

To ensure scientific integrity, the quantification method must be validated according to ICH M10 guidelines . The lipophilic nature of MPPE-12 requires specific extraction techniques to minimize matrix effects.

Sample Preparation Protocol (Liquid-Liquid Extraction)

Direct protein precipitation is often insufficient for lipophilic amines due to ion suppression. Liquid-Liquid Extraction (LLE) is preferred.

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of human plasma into a borosilicate glass tube.

  • Internal Standard (IS): Add 20 µL of Deuterated MPPE (

    
    -MPPE) or Diphenidine-
    
    
    
    (50 ng/mL).
  • Alkalinization: Add 100 µL of 0.1 M NaOH. Rationale: This shifts MPPE-12 to its non-ionized state, improving extraction efficiency into the organic layer.

  • Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Concentration: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (Acetonitrile:0.1% Formic Acid, 50:50).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-3 min: Ramp to 90% B

    • 3-4 min: Hold 90% B

    • 4.1 min: Re-equilibrate 10% B.

  • Detection: Positive Electrospray Ionization (+ESI), MRM mode.

Metabolic Pathway & Safety Considerations

Understanding the metabolism of MPPE-12 is crucial for identifying active metabolites that might interfere with bioequivalence data. Based on the 4-methyl-piperidine structure, the primary metabolic route is predicted to be hydroxylation of the methyl group followed by oxidation to a carboxylic acid, or N-dealkylation.

Metabolic Pathway Visualization

Metabolism Parent MPPE-12 (Parent Drug) CYP_Main CYP2D6 / CYP3A4 Parent->CYP_Main Met1 4-hydroxymethyl Metabolite CYP_Main->Met1 Hydroxylation Met2 N-desalkyl Metabolite CYP_Main->Met2 N-Dealkylation Phase2 Glucuronidation (UGT) Met1->Phase2 Excretion Renal Excretion Met2->Excretion Phase2->Excretion

Figure 2: Predicted Metabolic Fate of MPPE-12 mediated by Cytochrome P450 enzymes.

Data Analysis & Acceptance Criteria

To declare bioequivalence, the 90% Confidence Intervals (CI) for the geometric mean ratios of the primary PK parameters must fall within the 80.00% – 125.00% range.

Key Parameters Calculated:
  • 
    :  Maximum observed plasma concentration. (Indicator of absorption rate).
    
  • 
    :  Area under the concentration-time curve from time zero to the last measurable concentration. (Indicator of extent of absorption).
    
  • 
    :  Area under the curve extrapolated to infinity.
    
  • 
    :  Time to reach 
    
    
    
    .

Statistical Model: Data is transformed logarithmically (


) and analyzed using ANOVA.


References

  • US Food and Drug Administration (FDA). (2022). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based Dissociative Adulterants. In Neuropharmacology of New Psychoactive Substances (NPS). Springer. (Contextual grounding for Diphenidine/Lefetamine class pharmacology).
  • Morris, A. A., et al. (2015). Bioanalytical method development for the determination of diphenidine in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

A Comparative Guide to the Structural Elucidation of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step. This guide provides a comparative analysis of leading analytical techniques for the structural elucidation of novel small molecules, using the hypothetical case of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine as our focal point. While no public X-ray crystallography data currently exists for this specific compound, this document outlines the principles and experimental workflows that would be employed, comparing the definitive but demanding method of X-ray crystallography against the versatile and often more accessible techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will also touch upon the burgeoning role of computational chemistry in complementing these experimental approaches.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute structure of a small molecule.[1][2] The technique provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered array of atoms within a crystal lattice. When a single, high-quality crystal is irradiated with a focused X-ray beam, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots.[3] By analyzing the position and intensity of these spots, a 3D model of the molecule can be reconstructed.

Experimental Workflow:

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and expertise.

  • Crystallization: This is often the most challenging and time-consuming step. The goal is to grow a single, well-ordered crystal of the compound, typically ranging from 0.1 to 0.5 mm in size. This involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling crystallization. For a molecule like 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine, a variety of solvents of differing polarity would be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer. The crystal is then rotated in a high-intensity X-ray beam, and the diffraction patterns are recorded on a detector.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial arrangement of atoms in the unit cell is often determined using direct methods.[5] This initial model is then refined against the experimental data to improve the fit and generate the final, highly accurate molecular structure.[3]

The Versatile Powerhouse: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and widely used technique for elucidating the structure of organic molecules in solution.[6][7] Unlike X-ray crystallography, NMR does not require a crystalline sample and provides a wealth of information about the molecular framework, including connectivity and stereochemistry.[8]

The principle of NMR is based on the interaction of atomic nuclei with an external magnetic field. Nuclei with a property called "spin" behave like tiny magnets. When placed in a strong magnetic field, they can align with or against the field, creating two energy states. By applying radiofrequency pulses, these nuclei can be excited from the lower to the higher energy state. The specific frequency required for this transition (the resonance frequency) is highly sensitive to the local electronic environment of the nucleus, providing a unique "fingerprint" of its position within the molecule.[6]

For a molecule such as 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine, a suite of NMR experiments would be employed to piece together its structure.

Key NMR Experiments for Structural Elucidation:
Experiment Information Provided Relevance to 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine
¹H NMR Provides information about the number of different types of protons and their electronic environments.[6]Would reveal the distinct signals for the aromatic protons of the phenyl group, the protons on the piperidine ring, the methyl group, and the ethylamine chain.
¹³C NMR Shows the number of different types of carbon atoms in the molecule.Would confirm the presence of the expected number of carbon atoms and distinguish between the aromatic, aliphatic, and methyl carbons.
COSY (Correlation Spectroscopy) Reveals which protons are coupled to each other (typically on adjacent carbons).[8][9]Would establish the connectivity within the ethylamine chain and the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton signal with the carbon atom to which it is directly attached.[8][9]Would definitively assign the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away.[8][9]Crucial for connecting the different fragments of the molecule, for instance, linking the phenyl group to the ethylamine chain and the piperidine ring to the rest of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close to each other in space, regardless of whether they are connected by bonds.[9]Can provide information about the conformation and stereochemistry of the molecule.

The Sensitive Analyst: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool in small molecule analysis, providing highly accurate information about the molecular weight and elemental composition of a compound.[10][11] While it doesn't directly provide a 3D structure, it is a crucial component of the characterization workflow, offering complementary data to NMR and crystallography.[12]

The basic principle of mass spectrometry involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).[11]

Key MS Techniques and Their Applications:
Technique Principle Information Gained for 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine
Electron Ionization (EI) Molecules are bombarded with high-energy electrons, causing ionization and extensive fragmentation.[10]The resulting fragmentation pattern can provide valuable structural information, acting as a molecular fingerprint. However, the molecular ion may be weak or absent.[10]
Electrospray Ionization (ESI) A soft ionization technique where a solution of the analyte is sprayed into a strong electric field, producing intact molecular ions.[10]Would provide a clear signal for the protonated molecule [M+H]⁺, allowing for accurate determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS) Performed using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, HRMS measures the m/z ratio with very high precision.[11]Allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₄H₂₂N₂.
Tandem Mass Spectrometry (MS/MS) Involves selecting an ion of a specific m/z (e.g., the molecular ion), fragmenting it, and then analyzing the resulting fragment ions.By analyzing the fragmentation pattern of the parent ion, one can deduce the connectivity of the molecule, corroborating the structural information obtained from NMR.

Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that can separate ions based on their size and shape (collision cross-section), providing an additional dimension of structural information that can help differentiate between isomers.[13]

The Predictive Partner: Computational Chemistry

In recent years, computational chemistry has become a powerful tool to complement experimental data in structure elucidation.[14] Methods like Density Functional Theory (DFT) can be used to predict molecular geometries, spectroscopic properties (like NMR chemical shifts), and reaction pathways.[15]

In the context of 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine, computational modeling could be used to:

  • Predict NMR spectra: Calculated NMR chemical shifts can be compared with experimental data to aid in the assignment of complex spectra.

  • Determine low-energy conformations: By calculating the energies of different possible arrangements of the molecule, computational methods can predict the most likely conformation in solution or the solid state.

  • Aid in crystal structure prediction: Computational methods are increasingly being used to predict possible crystal packing arrangements, which can be a valuable starting point for solving a structure from powder diffraction data.[1]

Comparative Analysis at a Glance

Technique Sample Requirement Information Provided Strengths Limitations
X-ray Crystallography High-quality single crystalAbsolute 3D structure, bond lengths, angles, stereochemistryUnambiguous and highly precise structural determinationCrystal growth can be a major bottleneck; not suitable for non-crystalline materials
NMR Spectroscopy Soluble sample (mg quantities)Connectivity, stereochemistry, dynamic information in solutionVersatile for a wide range of molecules; non-destructiveCan be complex to interpret for large or highly symmetric molecules; provides an average structure in solution
Mass Spectrometry Small amount of sample (µg to ng)Molecular weight, elemental composition, fragmentation patternsHigh sensitivity and accuracy for molecular weight determinationDoes not directly provide 3D structure; fragmentation can be complex to interpret
Computational Chemistry None (in silico)Predicted structure, energies, spectroscopic propertiesCan provide insights where experimental data is lacking; predictive powerAccuracy is dependent on the level of theory and basis set used; requires experimental validation

Visualizing the Workflows

To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purified_Compound Purified Compound Crystallization Crystallization Screening Purified_Compound->Crystallization Single_Crystal Single Crystal Growth Crystallization->Single_Crystal Mount_Crystal Mount Crystal Single_Crystal->Mount_Crystal Xray_Diffraction X-ray Diffraction Mount_Crystal->Xray_Diffraction Diffraction_Pattern Diffraction Pattern Xray_Diffraction->Diffraction_Pattern Structure_Solution Structure Solution (Direct Methods) Diffraction_Pattern->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for X-ray Crystallography.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_data_nmr Data Acquisition cluster_analysis_nmr Data Processing & Analysis Dissolve_Sample Dissolve in Deuterated Solvent Transfer_Tube Transfer to NMR Tube Dissolve_Sample->Transfer_Tube Place_in_Spectrometer Place in Spectrometer Transfer_Tube->Place_in_Spectrometer Acquire_Spectra Acquire 1D & 2D Spectra Place_in_Spectrometer->Acquire_Spectra NMR_Data Raw NMR Data (FID) Acquire_Spectra->NMR_Data Process_Data Process Data (FT, Phasing) NMR_Data->Process_Data Spectral_Analysis Spectral Analysis & Peak Picking Process_Data->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: Workflow for NMR Spectroscopy.

MS_Workflow cluster_prep_ms Sample Introduction cluster_data_ms Mass Analysis cluster_analysis_ms Data Interpretation Prepare_Solution Prepare Dilute Solution Infuse_or_LC Infusion or LC Injection Prepare_Solution->Infuse_or_LC Ionization Ionization (e.g., ESI) Infuse_or_LC->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum Data_Analysis Data Analysis (m/z, Fragments) Mass_Spectrum->Data_Analysis Formula_Confirmation Formula & Fragment Confirmation Data_Analysis->Formula_Confirmation

Caption: Workflow for Mass Spectrometry.

Conclusion

The structural elucidation of a novel compound like 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine requires a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous answer to the molecule's three-dimensional structure, its reliance on high-quality crystals makes it a technique that is not always feasible. NMR spectroscopy serves as the workhorse for determining molecular connectivity and stereochemistry in solution, providing a comprehensive picture of the molecule's framework. Mass spectrometry offers crucial, complementary information regarding the molecule's mass and elemental composition with exceptional sensitivity. Finally, computational chemistry is an increasingly valuable partner, aiding in the interpretation of experimental data and providing predictive insights. By judiciously combining these powerful techniques, researchers can confidently and accurately characterize novel chemical entities, a cornerstone of successful drug discovery and development.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules | Analytical Chemistry - ACS Publications. (2023, January 10).
  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • Structure Elucidation and NMR - Hypha Discovery. (n.d.).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25).
  • Mass Spectrometry analysis of Small molecules. (2013, February 7).
  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. (2025, June 20).
  • Predicting Molecular Properties via Computational Chemistry - Jstar-research. (n.d.).
  • Generative AI for computational chemistry: A roadmap to predicting emergent phenomena | PNAS. (n.d.).
  • AI-Accelerated Molecular Structure Prediction in HPC Environments - Zuse Institute Berlin. (n.d.).
  • New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News. (2025, January 14).
  • A framework for automated structure elucidation from routine NMR spectra - Kanan Lab - Stanford University. (2021, November 9).
  • Small molecule-NMR | University of Gothenburg. (2023, September 26).
  • Small Molecule X‐ray Crystal Structures at a Crossroads. (2025, January 10).
  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking - MDPI. (2026, January 13).
  • XFELs make small molecule crystallography without crystals possible - Chemistry World. (2022, January 27).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16).
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r - IUCr Journals. (2023, September 26).
  • (PDF) Structure of phenethylamine hydrochloride - ResearchGate. (2025, August 9).
  • Crystal structure of 2-[2-phenyl-1-(phenylsulfonyl)ethyl] - NIH. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.